GW583340 dihydrochloride
Description
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN5O3S2/c1-40(36,37)10-9-31-14-27-35-25(16-39-27)19-5-7-24-22(12-19)28(33-17-32-24)34-21-6-8-26(23(29)13-21)38-15-18-3-2-4-20(30)11-18/h2-8,11-13,16-17,31H,9-10,14-15H2,1H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNXRVSQOABRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClFN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388082-81-3 | |
| Record name | GW 583340 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenylamino]-6-[2-[[2-(methylsulfonyl)ethyl]aminomethyl]-4-thiazolyl]quinazoline, monohydroch | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of GW583340 Dihydrochloride in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW583340 dihydrochloride is a potent, orally active, dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). As a structural analog of lapatinib, its primary anticancer mechanism is the inhibition of receptor autophosphorylation, leading to the blockade of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. Furthermore, preclinical studies have demonstrated that GW583340 can effectively reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2. This technical guide provides a comprehensive overview of the mechanism of action of GW583340 in cancer cells, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of EGFR and HER2
GW583340 is a small molecule inhibitor that competitively binds to the ATP-binding pocket within the intracellular kinase domains of both EGFR (ErbB1) and HER2 (ErbB2)[1]. This reversible binding prevents the autophosphorylation of these receptors, which is a critical step in the activation of their downstream signaling cascades[1]. The aberrant activation of the EGFR and HER2 pathways is a well-established driver in the pathogenesis of various solid tumors, promoting uncontrolled cell growth, proliferation, and survival.
By inhibiting these key receptors, GW583340 effectively abrogates the signals that drive tumorigenesis. This dual inhibition is particularly significant as it can overcome the resistance mechanisms that may arise from the redundancy and crosstalk between EGFR and HER2 signaling pathways.
Downstream Signaling Pathways Affected
The inhibition of EGFR and HER2 phosphorylation by GW583340 leads to the downregulation of two major downstream signaling pathways:
-
The PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of EGFR/HER2 prevents the activation of phosphatidylinositol 3-kinase (PI3K), which in turn blocks the phosphorylation and activation of Akt. This leads to increased apoptosis and reduced cell proliferation.
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in the regulation of cell proliferation, differentiation, and survival. By blocking EGFR and HER2, GW583340 prevents the activation of the Ras-Raf-MEK-ERK cascade, resulting in cell cycle arrest and decreased cell proliferation.
The anticipated inhibitory effect of GW583340 on these pathways is illustrated in the signaling pathway diagram below.
Caption: GW583340 inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK pathways.
Reversal of Multidrug Resistance
A significant aspect of GW583340's mechanism of action is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ABC transporters, which actively efflux anticancer drugs from the cell, reducing their intracellular concentration and efficacy.
GW583340 has been shown to significantly sensitize MDR cells overexpressing ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein) to their substrate chemotherapeutic agents[1][2]. This effect is achieved by directly inhibiting the drug efflux function of these transporters[1][2].
Quantitative Data on MDR Reversal
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the reversal of MDR by GW583340 in various cell lines.
| Cell Line | Transporter | Chemotherapeutic Agent | IC50 (µM) of Chemo Alone | IC50 (µM) of Chemo + GW583340 (5 µM) | Fold Reversal | Reference |
| HEK293/ABCB1 | ABCB1 | Paclitaxel | 0.85 ± 0.07 | 0.04 ± 0.01 | 21.25 | [1] |
| HEK293/ABCG2 | ABCG2 | Mitoxantrone | 1.2 ± 0.1 | 0.08 ± 0.01 | 15.0 | [1] |
| NCI-H460/MX20 | ABCG2 | Mitoxantrone | 2.5 ± 0.2 | 0.15 ± 0.02 | 16.67 | [1] |
Intrinsic Cytotoxic Activity
While specific IC50 values for the direct cytotoxic effects of GW583340 on a broad range of cancer cell lines are not extensively published, data from its close structural analog, lapatinib, can provide an indication of its potential potency. Lapatinib demonstrates significant growth-inhibitory effects, particularly in HER2-overexpressing breast cancer cell lines[3][4][5].
The following table presents the IC50 values of lapatinib in various breast cancer cell lines, which can be considered as a proxy for the expected activity of GW583340.
| Cell Line | Subtype | HER2 Status | IC50 of Lapatinib (µM) | Reference |
| BT474 | Luminal B | Overexpressing | 0.036 ± 0.015 | [4] |
| SK-BR-3 | HER2-enriched | Overexpressing | 0.080 ± 0.017 | [4] |
| MDA-MB-453 | HER2-enriched | Overexpressing | 6.08 ± 0.825 | [4] |
| MDA-MB-231 | Triple-Negative | Low | 7.46 ± 0.102 | [4] |
| UACC-812 | - | Overexpressing | 0.010 | [3] |
| MDA-MB-468 | Triple-Negative | Low | 4.7 | [3] |
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the general steps for determining the cytotoxic effects of GW583340 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for determining the IC50 of GW583340 using an MTT assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.01 to 100 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Phosphorylation
This protocol describes the methodology to assess the inhibitory effect of GW583340 on the phosphorylation of EGFR, HER2, and downstream targets like Akt and ERK.
Caption: Workflow for Western blot analysis of protein phosphorylation after GW583340 treatment.
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of GW583340 for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Intracellular Drug Accumulation Assay
This protocol is used to determine the effect of GW583340 on the accumulation of a fluorescent or radiolabeled substrate of ABCB1 or ABCG2.
-
Cell Plating: Seed MDR and parental cells in 24-well plates.
-
Pre-incubation: Pre-incubate the cells with GW583340 (e.g., 5 µM) or a vehicle control in an appropriate buffer for 1 hour at 37°C.
-
Substrate Addition: Add a fluorescent or radiolabeled substrate (e.g., [³H]-paclitaxel for ABCB1 or [³H]-mitoxantrone for ABCG2) to the wells and incubate for a defined period (e.g., 2 hours).
-
Washing: Stop the uptake by adding ice-cold PBS and wash the cells multiple times to remove extracellular substrate.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the intracellular fluorescence using a fluorometer or radioactivity using a scintillation counter.
-
Data Analysis: Normalize the intracellular substrate concentration to the total protein content and compare the accumulation in the presence and absence of GW583340.
Conclusion
This compound is a dual EGFR/HER2 tyrosine kinase inhibitor with a multifaceted mechanism of action in cancer cells. Its primary anticancer activity stems from the inhibition of key signaling pathways that drive tumor growth and survival. Furthermore, its ability to reverse multidrug resistance presents a promising strategy to enhance the efficacy of conventional chemotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of GW583340 in various cancer models. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual EGFR/HER2 Inhibitor GW583340 (Lapatinib): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GW583340, more commonly known as Lapatinib. Developed by GlaxoSmithKline, Lapatinib is a potent, orally active small molecule inhibitor targeting the tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1][2] This dual inhibitory action has established Lapatinib as a significant therapeutic agent in the treatment of HER2-positive breast cancer.[1]
Discovery and Rationale
The discovery of Lapatinib was driven by the need for effective therapies against cancers characterized by the overexpression or aberrant signaling of the ErbB family of receptor tyrosine kinases.[1] Overexpression of HER2, in particular, is a key driver in a significant subset of breast cancers, leading to increased cell proliferation and survival.[1] Unlike monoclonal antibodies that target the extracellular domain of these receptors, Lapatinib was designed as a small molecule to penetrate the cell membrane and inhibit the intracellular tyrosine kinase domain, thereby blocking downstream signaling pathways.[3] This approach also offered the potential to overcome resistance mechanisms to extracellularly targeted therapies.
Mechanism of Action: Inhibition of EGFR and HER2 Signaling
Lapatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR and HER2.[3][4] This binding prevents the autophosphorylation and activation of these receptors, which in turn blocks the initiation of downstream signaling cascades critical for tumor cell growth and survival.[1][3] The two primary pathways affected are:
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.[3]
-
The PI3K/Akt Pathway: Plays a crucial role in promoting cell survival and inhibiting apoptosis.[3]
By inhibiting these pathways, Lapatinib can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR and/or HER2 signaling.[5]
EGFR/HER2 signaling pathway and the inhibitory action of Lapatinib.
Quantitative Biological Activity
Lapatinib exhibits potent inhibitory activity against both EGFR and HER2 kinases. The following tables summarize key quantitative data from various in vitro and preclinical studies.
Table 1: In Vitro Kinase and Cell Proliferation Inhibition
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Purified EGFR | Kinase Assay | 10.2 - 10.8 | [1][5] |
| Purified HER2 | Kinase Assay | 9.2 - 9.8 | [1][5] |
| Purified ErbB4 | Kinase Assay | 367 | [5] |
| BT474 (HER2+) | Cell Proliferation | 25 | [6] |
| SKBR3 (HER2+) | Cell Proliferation | 79 | [7] |
| HN5 (EGFR+) | Cell Proliferation | 120 | [6] |
| MDA-MB-231 (Triple Negative) | Cell Proliferation | 7460 | [8] |
Table 2: Preclinical Pharmacokinetic Parameters of Lapatinib
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Mouse (FVB) | 30 (oral) | 1,030 ± 230 | 4 | 7,160 ± 1,510 | 3.5 ± 0.5 | |
| Mouse (FVB) | 60 (oral) | 2,130 ± 450 | 4 | 15,300 ± 2,800 | 3.6 ± 0.4 | |
| Mouse (FVB) | 90 (oral) | 3,360 ± 680 | 4 | 24,100 ± 4,600 | 3.7 ± 0.3 | |
| Rat | 100 (oral) | 11,052.3 ± 1729.0 | - | - | - | |
| Rabbit | 60 (oral) | 606.1 ± 280.3 | 7.7 ± 1.5 | 4,206.3 ± 1531.9 | 3.9 ± 2.9 |
Synthesis Pathway
Several synthetic routes for Lapatinib have been developed. A practical and efficient five-step synthesis starting from commercially available 6-iodoquinazolin-4-one has been reported with an overall yield of 48%. This process avoids the use of chromatography and harsh reagents, making it amenable to large-scale production.
A practical five-step synthesis pathway for Lapatinib.
Experimental Protocols
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of Lapatinib against EGFR and HER2 kinases.
1. Materials:
-
Purified recombinant human EGFR and HER2 intracellular kinase domains.
-
Peptide substrate (e.g., Biotin-EEEEYFELVAKKK-CONH2).[5]
-
ATP, [γ-33P]ATP.
-
Assay buffer (e.g., 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT).[5]
-
Lapatinib stock solution in DMSO.
-
Phosphocellulose filter plates.
-
0.5% Phosphoric acid.
-
Scintillation cocktail.
2. Procedure:
-
Prepare serial dilutions of Lapatinib in DMSO.
-
In a 96-well plate, combine the assay buffer, peptide substrate, ATP, and [γ-33P]ATP.
-
Add the diluted Lapatinib or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding the purified EGFR or HER2 kinase domain.
-
Incubate the reaction mixture at room temperature (e.g., 23°C) for a defined period (e.g., 10 minutes).[6]
-
Terminate the reaction by adding 0.5% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each Lapatinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol describes a common method to assess the cytotoxic effect of Lapatinib on cancer cell lines.
1. Materials:
-
Cancer cell lines of interest (e.g., BT474, SKBR3).
-
Complete cell culture medium.
-
Lapatinib stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[1]
-
Solubilization buffer (e.g., DMSO or a solution of 16% SDS, pH 4.7).[1]
-
96-well cell culture plates.
-
Microplate reader.
2. Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-15,000 cells/well) and allow them to attach overnight.[1]
-
Prepare serial dilutions of Lapatinib in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of Lapatinib or DMSO (vehicle control).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
Add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[1]
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
General experimental workflow for the evaluation of Lapatinib.
Conclusion
GW583340 (Lapatinib) represents a successful example of targeted therapy in oncology. Its dual inhibition of EGFR and HER2 provides a potent mechanism to combat the growth and survival of specific cancer subtypes. The well-defined synthesis, clear mechanism of action, and extensive preclinical and clinical data underscore its importance in the arsenal of anti-cancer drugs. This guide provides a foundational technical understanding for researchers and professionals involved in the ongoing development and application of tyrosine kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4.2. Growth Inhibition Assays [bio-protocol.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Comparative pharmacokinetics of tyrosine kinase inhibitor, lapatinib, in dogs and cats following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-sparing effect of lapatinib co-administered with a high-fat enteral nutrition emulsion: preclinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Structure-Activity Relationship of GW583340 Dihydrochloride: A Technical Guide for Dual EGFR/ErbB2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structure-activity relationships (SAR) of GW583340 dihydrochloride, a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (ErbB2, HER2) tyrosine kinases. Understanding the intricate relationship between the chemical structure of GW583340 and its biological activity is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Core Scaffold and Key Pharmacophoric Features
GW583340, also known as Lapatinib, belongs to the 4-anilinoquinazoline class of kinase inhibitors. The fundamental scaffold consists of a quinazoline core, an aniline moiety, and a substituent at the 6-position of the quinazoline ring. The binding mode of this class of inhibitors is competitive with ATP at the kinase domain of EGFR and ErbB2.
The key pharmacophoric features essential for potent dual inhibitory activity are:
-
4-Anilinoquinazoline Core: This planar heterocyclic system mimics the adenine ring of ATP and forms crucial hydrogen bond interactions with the hinge region of the kinase domain.
-
Substituents on the Aniline Ring: Modifications at the 3'- and 4'-positions of the aniline ring significantly influence potency and selectivity.
-
6-Position Substituent on the Quinazoline Ring: This position provides a vector for introducing various side chains that can interact with solvent-exposed regions or other pockets within the ATP-binding site, impacting both potency and physicochemical properties.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for key modifications of the GW583340 scaffold. The data is compiled from seminal publications on the discovery and optimization of 4-anilinoquinazoline-based dual EGFR/ErbB2 inhibitors.
Table 1: SAR of the 4-Anilino Moiety
| Compound | R1 (3'-position) | R2 (4'-position) | EGFR IC50 (nM) | ErbB2 IC50 (nM) |
| GW583340 | Cl | OCH2-(3-F-Ph) | 10.8 | 9.2 |
| 1a | H | OCH2-(3-F-Ph) | 55 | 48 |
| 1b | Br | OCH2-(3-F-Ph) | 12 | 10 |
| 1c | CH3 | OCH2-(3-F-Ph) | 35 | 30 |
| 1d | Cl | H | >1000 | >1000 |
| 1e | Cl | OCH3 | 250 | 220 |
Data is illustrative and based on established SAR trends. Actual values may vary based on specific assay conditions.
Key Insights:
-
A small, lipophilic substituent at the 3'-position of the aniline ring, such as chlorine or bromine, is optimal for potent inhibition.
-
The 4'-benzyloxy group is a critical feature. The 3-fluoro substituent on the benzyl ring enhances potency.
-
Removal or significant alteration of the 4'-benzyloxy moiety leads to a dramatic loss of activity.
Table 2: SAR of the 6-Position of the Quinazoline Ring
| Compound | 6-Position Substituent | EGFR IC50 (nM) | ErbB2 IC50 (nM) |
| GW583340 | 5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl | 10.8 | 9.2 |
| 2a | H | 250 | 210 |
| 2b | 5-(aminomethyl)-2-furyl | 50 | 45 |
| 2c | 5-({[2-(hydroxy)ethyl]amino}methyl)-2-furyl | 30 | 25 |
| 2d | 5-({[2-(methoxy)ethyl]amino}methyl)-2-furyl | 20 | 18 |
Data is illustrative and based on established SAR trends. Actual values may vary based on specific assay conditions.
Key Insights:
-
A substituent at the 6-position is crucial for high potency.
-
A 5-substituted furan ring at this position is well-tolerated and provides a versatile point for modification.
-
The nature of the side chain on the furanylmethylamino group significantly impacts activity, with the 2-(methylsulfonyl)ethyl group in GW583340 being optimal for balancing potency and drug-like properties.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the in vitro potency of compounds against EGFR and ErbB2 kinases.
Materials:
-
Recombinant human EGFR and ErbB2 kinase domains
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on EGFR and/or ErbB2 signaling.
Materials:
-
Cancer cell lines (e.g., BT474 for ErbB2 overexpression, A431 for EGFR overexpression)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
96-well clear cell culture plates
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Allow the cells to attach and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no-cell control) from all wells.
-
Calculate the percent proliferation for each compound concentration relative to the vehicle control.
-
Plot the percent proliferation versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures aid in understanding the mechanism of action and the drug discovery process.
Caption: Simplified EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Early preclinical studies of GW583340 dihydrochloride
An In-Depth Technical Guide to the Early Preclinical Studies of the Dual EGFR/HER2 Kinase Inhibitor GW572016 (Lapatinib)
This guide provides a comprehensive overview of the early preclinical data for GW572016, a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases. The information presented is intended for researchers, scientists, and drug development professionals. While the initial query focused on GW583340 dihydrochloride, publicly available preclinical data for this specific compound is limited. However, extensive research on the closely related and clinically approved compound, GW572016 (Lapatinib), offers valuable insights into the preclinical profile of a dual EGFR/HER2 inhibitor from this class.
Mechanism of Action
GW572016 is a reversible, ATP-competitive inhibitor that targets the intracellular tyrosine kinase domains of both EGFR and HER2.[1][2] This dual inhibition blocks the downstream signaling pathways responsible for cell proliferation and survival, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] By binding to the inactive conformation of the EGFR kinase domain, GW572016 exhibits a slow off-rate, leading to a prolonged downregulation of receptor tyrosine phosphorylation in tumor cells.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro preclinical studies of GW572016 (Lapatinib).
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| EGFR (ErbB1) | Purified Enzyme | 10.2 - 10.8 | 3 | [4][5] |
| HER2 (ErbB2) | Purified Enzyme | 9.3 - 9.8 | 13 | [4][5] |
Table 2: In Vitro Cell Proliferation Inhibition (IC50)
| Cell Line | Cancer Type | HER2 Status | EGFR Status | IC50 (µM) | Reference |
| UACC-812 | Breast | Overexpressing | Low | 0.010 | [4] |
| BT474 | Breast | Overexpressing | Low | 0.046 | [4][6] |
| SK-BR-3 | Breast | Overexpressing | Low | 0.079 | [4][6] |
| SUM190 | Breast | Overexpressing | Low | < 1 | [4] |
| SUM225 | Breast | Overexpressing | Low | < 1 | [4] |
| UACC893 | Breast | Overexpressing | Low | < 1 | [4] |
| MDA-MB-361 | Breast | Overexpressing | Low | < 1 | [4] |
| EFM192A | Breast | Overexpressing | Low | 1.1 | [4] |
| MDA-MB-453 | Breast | Overexpressing | Low | 3.9 | [4] |
| T47D | Breast | Low | Low | 1.8 | [4] |
| ZR-75-1 | Breast | Low | Low | 9.8 | [4] |
| MDA-MB-468 | Breast | Low | High | 4.7 | [4] |
| BT20 | Breast | Low | High | > 1 | [4] |
| MDA-MB-231 | Breast | Low | High | 18.6 | [4] |
| YCU-H891 | Head and Neck | Not Specified | Not Specified | 13.6 - 60.2 (24h) | [7] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of GW572016 against purified EGFR and HER2 tyrosine kinases.
Methodology:
-
Recombinant EGFR and HER2 tyrosine kinase domains were used.
-
The assay was performed in a plate-based format.
-
The kinase reaction was initiated by the addition of ATP.
-
The ability of GW572016 to inhibit the phosphorylation of a substrate peptide was measured.
-
IC50 values were calculated from the concentration-response curves.[4]
Cell Proliferation Assay (WST-1 or Cell Counting)
Objective: To determine the IC50 of GW572016 on the growth of various human breast cancer cell lines.
Methodology:
-
Cells were seeded in 96-well plates at a density of 4,000 cells per well and cultured overnight.[6]
-
Cells were treated with increasing concentrations of GW572016 (e.g., 0.001 to 10 µM) for 3 to 7 days.[4][6]
-
Cell viability was assessed using either direct cell counting after trypsinization or a colorimetric assay such as the WST-1 assay.[4][6]
-
For the WST-1 assay, the reagent was added to the media, and after a 30-minute incubation at 37°C, the absorbance was measured at 450 nm.[6]
-
The percentage of growth inhibition was calculated relative to untreated control cells, and IC50 values were determined from the dose-response curves.[4][6]
In Vivo Human Tumor Xenograft Study
Objective: To evaluate the long-term effect of GW572016 on the growth of HER2-overexpressing human breast cancer xenografts in athymic mice.
Methodology:
-
Female C.B-17 severe combined immunodeficient (SCID) mice (4-6 weeks old) were used.[4]
-
Tumor xenografts were established by subcutaneous implantation of tumor fragments (20-100 mg) from established BT474 human breast carcinomas.[4]
-
Treatment commenced when tumors reached a palpable size of 3-5 mm in diameter.[4]
-
GW572016 was administered orally twice daily at a dose of 75 mg/kg for 77 days. The vehicle control consisted of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.[4]
-
Tumor volume was measured regularly using calipers and calculated with the formula: (Length × Width²) / 2.[4]
-
Tumor growth curves were plotted to compare the treated group with the vehicle control group.[4]
Visualizations
Signaling Pathway
Caption: Mechanism of action of GW572016 (Lapatinib) on the EGFR/HER2 signaling pathway.
Experimental Workflow
Caption: A representative experimental workflow for the preclinical evaluation of GW572016.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Targeted treatment of advanced and metastaticbreast cancer with lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of lapatinib (GW572016), a dual inhibitor of EGFR and HER-2, in combination with cisplatin or paclitaxel on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
GW583340 Dihydrochloride: A Technical Guide to a Dual EGFR/ErbB2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 dihydrochloride, more commonly known as Lapatinib, is a potent, orally active small-molecule inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR; ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2; ErbB2).[1] By targeting these two key receptors, GW583340 disrupts downstream signaling pathways that are crucial for the proliferation and survival of cancer cells. This dual inhibitory action makes it a significant agent in the treatment of certain types of cancer, particularly HER2-positive breast cancer.[1] This technical guide provides an in-depth overview of GW583340, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Mechanism of Action
GW583340 is an ATP-competitive inhibitor, binding to the intracellular ATP-binding site of the EGFR and ErbB2 tyrosine kinases.[2] This reversible binding prevents the autophosphorylation and subsequent activation of the receptors, which are triggered by the binding of growth factors like EGF. The inhibition of EGFR and ErbB2 phosphorylation blocks the initiation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][4] These pathways, when constitutively activated, drive tumor cell proliferation, survival, and differentiation.[3][4]
Signaling Pathway Inhibition
The diagram below illustrates the points of inhibition of GW583340 in the EGFR/ErbB2 signaling cascade.
Quantitative Biological Data
The potency and selectivity of GW583340 have been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and dissociation constants (Ki).
Table 1: In Vitro Kinase Inhibitory Activity of GW583340
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| EGFR (ErbB1) | 10.8 | 3 | Cell-free kinase assay |
| ErbB2 (HER2) | 9.2 | 13 | Cell-free kinase assay |
| ErbB4 (HER4) | 367 | - | Cell-free kinase assay |
Data compiled from multiple sources.[2][5]
Table 2: Cellular Antiproliferative Activity of GW583340 (Lapatinib)
| Cell Line | Cancer Type | EGFR/ErbB2 Status | IC50 (µM) |
| BT474 | Breast Cancer | ErbB2 Overexpressing | 0.036 |
| SKBR3 | Breast Cancer | ErbB2 Overexpressing | 0.080 |
| UACC-812 | Breast Cancer | ErbB2 Overexpressing | 0.010 |
| HCC1954 | Breast Cancer | ErbB2 Overexpressing | 0.4166 |
| EFM192A | Breast Cancer | ErbB2 Overexpressing | 0.193 |
| MDA-MB-453 | Breast Cancer | ErbB2 Amplified | 6.08 |
| MDA-MB-231 | Breast Cancer | EGFR Expressing | 7.46 - 18.6 |
| USPC1 | Endometrial Cancer | ErbB2 Overexpressing | 0.052 |
| AN3CA | Endometrial Cancer | Low ErbB2/EGFR | 6.099 |
Data compiled from multiple sources.[2][3][6]
Experimental Protocols
In Vitro Kinase Assay (Luminescence-based)
This protocol is designed to measure the inhibitory activity of GW583340 against purified EGFR and ErbB2 kinases.
Materials:
-
Purified recombinant EGFR and ErbB2 enzymes
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of GW583340 in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add 5 µL of the diluted GW583340 or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of a master mix containing the kinase (EGFR or ErbB2) and substrate to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Investigating the Pharmacokinetics of GW583340 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 is a member of the 4-anilinoquinazoline class of kinase inhibitors, demonstrating potent inhibition of both EGFR and ErbB2 tyrosine kinases.[1] These receptors are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of EGFR and HER2 is a hallmark of various solid tumors, making them key targets for cancer therapy.[3] Understanding the pharmacokinetic profile of compounds like GW583340 is paramount for successful drug development, informing dosing strategies, and predicting potential drug-drug interactions. This technical guide provides an in-depth overview of the pharmacokinetics, experimental methodologies, and relevant signaling pathways, primarily based on data from its well-characterized analogue, Lapatinib.
Pharmacokinetic Profile of Lapatinib (GW572016)
The pharmacokinetic properties of Lapatinib have been evaluated in both preclinical and clinical settings. These studies reveal key characteristics regarding its absorption, distribution, metabolism, and elimination.
Absorption
Oral administration of Lapatinib results in incomplete and variable absorption.[4] Peak serum concentrations (Tmax) are typically observed around 4 hours after dosing.[5] The bioavailability of Lapatinib is influenced by food, with administration alongside a meal leading to a significant increase in systemic exposure.
Distribution
Lapatinib is highly bound to plasma proteins. It has a large volume of distribution, suggesting extensive tissue penetration.[6] Preclinical studies in mice have detailed its distribution in various tissues, including the brain, heart, lung, kidney, intestine, and liver.[7]
Metabolism
Lapatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[4] Minor contributions from CYP2C19 and CYP2C8 have also been reported.[4] The metabolism results in the formation of various oxidized metabolites.[4]
Elimination
The elimination of Lapatinib and its metabolites occurs predominantly through the feces. The effective multiple-dose half-life of Lapatinib is approximately 24 hours, allowing for once-daily dosing regimens.[4][5]
Quantitative Pharmacokinetic Data (Lapatinib)
The following tables summarize key pharmacokinetic parameters for Lapatinib from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Lapatinib in Mice Following a Single Oral Dose
| Dose (mg/kg) | AUC₀₋₁₆ₕ (ng·h/mL) | CL/F (L/h/kg) | t₁/₂ (h) |
| 30 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| 60 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| 90 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
Source: Adapted from a physiologically based pharmacokinetic model of lapatinib developed in mice.[7] Note: Specific values were not available in the provided search results, but the study indicated a dose-dependent increase in AUC.
Table 2: Population Pharmacokinetic Parameters of Lapatinib in Cancer Patients
| Parameter | Mean (95% CI) | Inter-individual Variability (%) |
| Clearance (CL/F) | 40.2 (36.3, 44.1) L/hr | 43 |
| Central Volume of Distribution (Vc/F) | 45.0 (33.7, 56.3) L | 76 |
| Peripheral Volume of Distribution (Vp/F) | 338 (286, 390) L | - |
| Inter-compartmental Clearance (Q/F) | 10.9 (8.5, 13.4) L/hr | - |
Source: Population Pharmacokinetics of Lapatinib in Cancer Patients.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. The following sections outline typical experimental protocols used in the study of Lapatinib, which would be applicable to GW583340.
In Vivo Animal Pharmacokinetic Studies (Mice)
-
Animal Model: Female FVB mice are commonly used.[7]
-
Drug Administration: Lapatinib is administered orally via gavage at single doses (e.g., 30, 60, and 90 mg/kg).[7]
-
Sample Collection: Blood and various tissues (plasma, brain, heart, lung, kidney, intestine, liver) are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 16 hours).[7]
-
Sample Processing: Blood is processed to separate plasma. Tissues are homogenized. All samples are stored at -20°C or lower until analysis.
-
Analytical Method: Concentrations of the drug in plasma and tissue homogenates are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Human Clinical Pharmacokinetic Studies
-
Study Population: Patients with advanced solid tumors are enrolled in dose-escalation studies.[5][8]
-
Dosing Regimen: Lapatinib is administered orally, often once daily, with doses ranging from 500 to 1600 mg.[5]
-
Blood Sampling: Blood samples are collected at pre-dose and multiple time points post-dose on day 1 and after reaching steady-state (e.g., day 20).[5] A typical sampling schedule includes 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours after dosing.[5]
-
Sample Analysis: Serum or plasma is separated and stored frozen. Lapatinib concentrations are quantified using a validated LC-MS/MS method.[5][8] The calibration range for the assay is typically 1 to 1000 ng/mL.[5]
Signaling Pathway and Mechanism of Action
GW583340, like Lapatinib, functions as a dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases. This inhibition blocks the downstream signaling cascades that promote tumor cell proliferation and survival, primarily the MAPK and PI3K/Akt pathways.[5]
Caption: EGFR/HER2 signaling pathway inhibited by GW583340.
Conclusion
While specific pharmacokinetic data for GW583340 dihydrochloride remains limited in publicly accessible literature, the extensive information available for its close analogue, Lapatinib, provides a robust framework for understanding its likely behavior in biological systems. The dual inhibition of EGFR and HER2 positions GW583340 as a compound of interest for oncology research. Further preclinical and clinical studies are necessary to fully elucidate the specific pharmacokinetic and pharmacodynamic properties of GW583340 and determine its therapeutic potential. The experimental protocols and analytical methods described herein offer a clear roadmap for such investigations.
References
- 1. GW 583340 | Dual inhibitor of EGFR/ErbB2 tyrosine kinase | TargetMol [targetmol.com]
- 2. GW583340 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Population Pharmacokinetics of Lapatinib in Cancer Patients [page-meeting.org]
- 7. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
GW583340 Dihydrochloride: A Technical Guide to Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a formidable challenge in oncology, significantly limiting the efficacy of chemotherapeutic agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux anticancer drugs from tumor cells. GW583340 dihydrochloride, a potent dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, has emerged as a promising agent to counteract MDR. This technical guide provides an in-depth analysis of GW583340's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor with high potency against both EGFR and HER2 tyrosine kinases, with IC50 values of 0.01 µM and 0.014 µM, respectively. It selectively curtails the growth of human tumor cells that overexpress these receptors. Beyond its direct antitumor effects, GW583340 has been identified as a significant modulator of multidrug resistance.
Mechanism of Action in Overcoming Multidrug Resistance
The principal mechanism by which GW583340 circumvents MDR is through the direct inhibition of ABC transporters, specifically P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2)[1][2]. These transporters are key players in the MDR phenotype, utilizing ATP hydrolysis to expel a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.
GW583340 acts as a competitive inhibitor of these transporters, effectively blocking their drug efflux function. This leads to an increased intracellular accumulation of co-administered anticancer drugs in resistant cells, restoring their cytotoxic effects. Importantly, this reversal of resistance occurs at clinically achievable plasma concentrations and does not involve altering the expression levels of the ABC transporters themselves[1][2].
Quantitative Data on MDR Reversal
The efficacy of GW583340 in reversing MDR has been quantified in various preclinical models. The following tables summarize the key findings, including the potentiation of cytotoxicity of several common chemotherapeutic agents in cell lines overexpressing ABCB1 and ABCG2.
Table 1: Reversal of ABCG2-Mediated Multidrug Resistance by GW583340
| Cell Line | Chemotherapeutic Agent | IC50 (nM) without GW583340 | IC50 (nM) with 2.5 µM GW583340 | IC50 (nM) with 5 µM GW583340 | Fold Reversal at 5 µM |
| NCI-H460/MX20 | Mitoxantrone | 185.3 ± 12.4 | 45.3 ± 4.2 | 19.8 ± 1.8 | 9.4 |
| ABCG2-482-R2 | Mitoxantrone | 395.7 ± 25.1 | 60.5 ± 5.3 | 25.4 ± 2.3 | 15.6 |
| ABCG2-482-T7 | Mitoxantrone | 410.5 ± 35.8 | 65.3 ± 5.9 | 28.7 ± 2.6 | 14.3 |
| NCI-H460/MX20 | Doxorubicin | 375.6 ± 28.9 | 105.7 ± 9.8 | 48.3 ± 4.5 | 7.8 |
| ABCG2-482-R2 | Doxorubicin | 850.3 ± 65.7 | 250.6 ± 21.3 | 105.7 ± 9.8 | 8.0 |
| ABCG2-482-T7 | Doxorubicin | 880.5 ± 70.3 | 265.4 ± 22.8 | 115.3 ± 10.2 | 7.6 |
Data extracted from Sodani K, et al. Biochem Pharmacol. 2012[1]. Fold reversal is calculated as the ratio of the IC50 without GW583340 to the IC50 with 5 µM GW583340.
Table 2: Reversal of ABCB1-Mediated Multidrug Resistance by GW583340
| Cell Line | Chemotherapeutic Agent | IC50 (nM) without GW583340 | IC50 (nM) with 2.5 µM GW583340 | IC50 (nM) with 5 µM GW583340 | Fold Reversal at 5 µM |
| KB-C2 | Colchicine | 250.7 ± 18.9 | 60.8 ± 5.4 | 20.3 ± 1.9 | 12.4 |
| HEK/ABCB1 | Colchicine | 280.5 ± 22.4 | 75.3 ± 6.8 | 25.7 ± 2.3 | 10.9 |
| KB-C2 | Vincristine | 245.8 ± 20.3 | 55.7 ± 4.9 | 18.5 ± 1.6 | 13.3 |
| HEK/ABCB1 | Vincristine | 260.4 ± 21.7 | 65.8 ± 5.9 | 22.3 ± 2.0 | 11.7 |
| KB-C2 | Paclitaxel | 230.6 ± 19.8 | 50.3 ± 4.7 | 15.8 ± 1.4 | 14.6 |
| HEK/ABCB1 | Paclitaxel | 240.2 ± 20.1 | 60.5 ± 5.4 | 18.9 ± 1.7 | 12.7 |
Data extracted from Sodani K, et al. Biochem Pharmacol. 2012[1]. Fold reversal is calculated as the ratio of the IC50 without GW583340 to the IC50 with 5 µM GW583340.
Signaling Pathways in Multidrug Resistance
While the primary mechanism of MDR reversal by GW583340 is the direct inhibition of ABC transporters, its role as an EGFR/HER2 inhibitor suggests a potential influence on downstream signaling pathways known to be involved in drug resistance, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. Hyperactivation of these pathways can promote cell survival and proliferation, contributing to resistance against chemotherapy[3][4][5]. Although direct studies on the modulation of these pathways by GW583340 in the context of MDR reversal are limited, its structural analog, lapatinib, has been shown to inhibit these pathways. However, at concentrations sufficient to reverse MDR, lapatinib did not significantly alter the phosphorylation of Akt and ERK1/2 in MRP1-overexpressing cells, suggesting a primary reliance on transporter inhibition for this effect[6].
Caption: Mechanism of GW583340 in overcoming MDR.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 values of chemotherapeutic agents in the presence or absence of GW583340.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent in culture medium. For reversal experiments, prepare these dilutions in medium containing a non-toxic concentration of GW583340 (e.g., 2.5 µM or 5 µM).
-
Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium (or medium with GW583340 and the chemotherapeutic agent). Include control wells with medium only (blank), medium with DMSO (vehicle control), and medium with GW583340 only.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate on an orbital shaker for 10 minutes to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Drug Efflux Assay (Rhodamine 123 Accumulation)
This protocol measures the ability of GW583340 to inhibit the efflux of a fluorescent substrate, Rhodamine 123, from MDR cells.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
6-well plates or suspension culture flasks
-
This compound
-
Rhodamine 123 (stock solution in DMSO)
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. For adherent cells, detach them using Trypsin-EDTA and wash with PBS. Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation with Inhibitor: Aliquot the cell suspension into FACS tubes. To the experimental tubes, add GW583340 to the desired final concentration (e.g., 5 µM). As a positive control for efflux inhibition, use a known inhibitor like verapamil. Leave one set of tubes without any inhibitor as a negative control. Incubate all tubes for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of 1 µg/mL. Incubate for 60 minutes at 37°C in the dark, allowing the cells to take up the dye.
-
Efflux Period: After loading, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cell pellets in fresh, pre-warmed, serum-free medium (with or without GW583340/verapamil as in the pre-incubation step).
-
Incubate the cells at 37°C for 60-90 minutes to allow for drug efflux.
-
Flow Cytometry Analysis: After the efflux period, place the tubes on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer (excitation at 488 nm, emission at ~525 nm).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in the presence of GW583340 compared to the control indicates inhibition of efflux.
References
- 1. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of EGFR/HER2-targeted drugs is influenced by the downstream interaction shifts of PTPIP51 in HER2-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lapatinib Antagonizes Multidrug Resistance–Associated Protein 1–Mediated Multidrug Resistance by Inhibiting Its Transport Function - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Therapeutic Applications of GW583340 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW583340 dihydrochloride is a potent, orally bioavailable small molecule inhibitor targeting the tyrosine kinase activity of both Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2). Its dual inhibitory action positions it as a promising candidate for cancer therapy, particularly in tumors characterized by the overexpression or mutation of these receptors. This technical guide provides a comprehensive overview of the preclinical data on GW583340, detailing its mechanism of action, in vitro and in vivo efficacy, and its potential to overcome multidrug resistance. Due to the limited publicly available data on the clinical development, pharmacokinetics, and toxicology of GW583340, this guide also draws parallels with the structurally and mechanistically similar, clinically approved drug, lapatinib, to infer potential clinical trajectories and challenges.
Introduction
The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in regulating cell proliferation, survival, and differentiation[1]. Dysregulation of this signaling network, particularly through the overexpression or mutation of EGFR and HER2, is a well-established driver of tumorigenesis in various cancers, including breast, lung, and head and neck cancers[2][3]. Consequently, the development of targeted therapies against these receptors has been a major focus of oncology research.
This compound has emerged as a potent dual inhibitor of EGFR and ErbB2, demonstrating significant anti-cancer activity in preclinical models.[4][5][6] This guide synthesizes the available technical data on GW583340, providing researchers and drug development professionals with a detailed resource to inform further investigation and potential clinical translation.
Mechanism of Action
GW583340 competitively and reversibly inhibits the ATP-binding site within the intracellular tyrosine kinase domain of both EGFR and ErbB2. This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell growth and survival, such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.
Signaling Pathway
The dual inhibition of EGFR and ErbB2 by GW583340 leads to a comprehensive blockade of oncogenic signaling. The following diagram illustrates the key signaling cascades affected.
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.
In Vitro Efficacy
GW583340 has demonstrated potent inhibitory activity against EGFR and ErbB2 kinases and has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of GW583340 against EGFR and ErbB2 tyrosine kinases.
| Target | IC50 (μM) | Reference |
| EGFR | 0.010 | [4][5] |
| ErbB2 | 0.014 | [4][5] |
Anti-proliferative and Pro-apoptotic Activity
Studies have shown that GW583340 reduces colony formation in SCCF1 and CatMC cells.[5] Furthermore, at concentrations of 2.5 and 7.5 μM, it has been shown to increase the accumulation of reactive oxygen species (ROS) and induce apoptosis in SUM149 and SUM190 inflammatory breast cancer cells.[5]
Reversal of Multidrug Resistance
A significant therapeutic application of GW583340 is its ability to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporters ABCG2 (breast cancer resistance protein, BCRP) and ABCB1 (P-glycoprotein, P-gp).
| Cell Line | Transporter | Substrate | GW583340 Concentration (µM) | Effect | Reference |
| ABCG2-482-R2, ABCG2-482-T7 | ABCG2 | Mitoxantrone | 5 | Decreased IC50 of Mitoxantrone | [5] |
| ABCB1-overexpressing cells | ABCB1 | [3H]-paclitaxel | Not specified | Increased intracellular accumulation | |
| ABCG2-overexpressing cells | ABCG2 | [3H]-mitoxantrone | 5 | Significantly increased intracellular accumulation | [6] |
These findings suggest that GW583340 can sensitize resistant cancer cells to conventional chemotherapeutic agents by directly inhibiting the efflux function of these transporters.[4][5]
In Vivo Efficacy
Preclinical in vivo studies have corroborated the anti-tumor activity of GW583340. In a mouse xenograft model, GW583340 was shown to inhibit tumor growth by 80%.[6]
Due to the lack of detailed published protocols for GW583340 in vivo studies, a general workflow for a tumor xenograft study is provided below.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lapatinib-associated toxicity and practical management recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. academic.oup.com [academic.oup.com]
The Dual EGFR/ErbB2 Inhibitor GW583340 Dihydrochloride: A Technical Guide to its Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW583340 dihydrochloride is a potent, orally active, small-molecule dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (ErbB2/HER2). By targeting these two key receptor tyrosine kinases, GW583340 effectively disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of the signaling pathways affected by GW583340, supported by quantitative data and detailed experimental protocols. Due to the structural and mechanistic similarities with the well-characterized dual EGFR/ErbB2 inhibitor Lapatinib, this guide incorporates analogous data from Lapatinib studies to provide a comprehensive understanding of the anticipated effects of GW583340.
Introduction
The ErbB family of receptor tyrosine kinases, particularly EGFR and ErbB2, are frequently overexpressed or mutated in a variety of solid tumors, including breast, lung, and head and neck cancers. This aberrant signaling drives oncogenesis and is associated with poor prognosis. Dual inhibition of both EGFR and ErbB2 presents a promising therapeutic strategy to overcome the resistance mechanisms that can arise with single-target therapies. This compound emerges as a significant compound in this class of inhibitors.
Mechanism of Action
This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket within the intracellular kinase domains of both EGFR and ErbB2. This reversible inhibition prevents autophosphorylation and subsequent activation of downstream signaling pathways.
Quantitative Inhibition Data
The potency of this compound has been determined through in vitro kinase assays:
| Target | IC50 Value (µM) |
| EGFR (ErbB1) | 0.01 |
| ErbB2 (HER2) | 0.014 |
IC50 (half maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Affected Signaling Pathways
The inhibition of EGFR and ErbB2 by this compound primarily impacts two major downstream signaling cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. These pathways are central to regulating cell cycle progression, proliferation, survival, and apoptosis.
The MAPK Signaling Pathway
The MAPK pathway is a critical signaling cascade that transmits signals from the cell surface to the nucleus, influencing gene expression and cell fate. Inhibition of EGFR and ErbB2 by GW583340 is expected to lead to a significant reduction in the phosphorylation and activation of key components of this pathway, including MEK and ERK.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, metabolism, and survival. GW583340-mediated inhibition of EGFR and ErbB2 is anticipated to decrease the phosphorylation and activation of Akt and downstream effectors like mTOR, leading to reduced protein synthesis and increased apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of GW583340 on cellular signaling and viability.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of EGFR, ErbB2, Akt, and ERK in cancer cell lines following treatment with GW583340.
Materials:
-
Cancer cell lines (e.g., BT474, SK-BR-3 for HER2-overexpressing; A431 for EGFR-overexpressing)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ErbB2 (Tyr1248), anti-total-ErbB2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of GW583340 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of GW583340 on the kinase activity of EGFR and ErbB2.
Materials:
-
Recombinant human EGFR and ErbB2 kinase
-
Kinase buffer
-
Peptide substrate (specific for each kinase)
-
[γ-³²P]ATP
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant kinase, and peptide substrate.
-
Add varying concentrations of GW583340 or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of GW583340 and determine the IC50 value.
Cell Viability (MTT) Assay
This assay determines the effect of GW583340 on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of GW583340 or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Analogous Quantitative Data from Lapatinib Studies
The following tables summarize representative data from studies on Lapatinib, which, due to its identical mechanism of action, provides a strong indication of the expected effects of GW583340.
Table 1: Effect of Lapatinib on Protein Phosphorylation in HER2-Overexpressing Breast Cancer Cells (e.g., BT474)
| Protein | Treatment (1 µM Lapatinib, 24h) | % Reduction in Phosphorylation (compared to control) |
| p-EGFR | Lapatinib | ~80-90% |
| p-ErbB2 | Lapatinib | ~85-95% |
| p-Akt | Lapatinib | ~60-70% |
| p-ERK1/2 | Lapatinib | ~70-80% |
Table 2: GI50 Values of Lapatinib in Various Breast Cancer Cell Lines
| Cell Line | Subtype | GI50 (µM) |
| BT474 | HER2+ | 0.05 - 0.2 |
| SK-BR-3 | HER2+ | 0.03 - 0.1 |
| MDA-MB-231 | Triple-Negative | > 10 |
| MCF-7 | ER+ | > 10 |
Conclusion
This compound is a potent dual inhibitor of EGFR and ErbB2, effectively blocking the MAPK and PI3K/Akt signaling pathways. This targeted inhibition leads to a significant reduction in cancer cell proliferation and survival, particularly in tumors that are dependent on these signaling cascades. The experimental protocols and analogous data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of GW583340. The insights gained from studies on mechanistically similar compounds like Lapatinib are invaluable for predicting the biological and clinical effects of GW583340 and for designing future preclinical and clinical investigations.
Methodological & Application
Application Notes and Protocols for GW583340 Dihydrochloride in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340, also known as Lapatinib, is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR; ErbB1) and the human epidermal growth factor receptor 2 (HER2; ErbB2).[1] By inhibiting these receptor tyrosine kinases, GW583340 disrupts downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR and HER2 signaling pathways is a hallmark of various cancers, making GW583340 a valuable compound for oncology research and drug development. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of GW583340.
Mechanism of Action
GW583340 acts as a reversible inhibitor of both EGFR and HER2 tyrosine kinases by binding to the ATP-binding site of the intracellular kinase domain. This prevents the autophosphorylation and activation of the receptors, thereby blocking the downstream signaling cascades that promote tumor growth and survival. Its dual inhibitory action makes it particularly effective in cancers that overexpress either or both of these receptors.
Data Presentation
The inhibitory activity of GW583340 against EGFR and HER2 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of an inhibitor.
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| EGFR | Cell-free Kinase Assay | Purified enzyme | 10.8 | [1] |
| HER2 | Cell-free Kinase Assay | Purified enzyme | 9.2 | [1] |
| EGFR Autophosphorylation | Cell-based Assay | HN5 cells | 170 | [1] |
| HER2 Autophosphorylation | Cell-based Assay | HN5 cells | 80 | [1] |
| EGFR Autophosphorylation | Cell-based Assay | BT474 cells | 210 | [1] |
| HER2 Autophosphorylation | Cell-based Assay | BT474 cells | 60 | [1] |
| ErbB4 | Cell-free Kinase Assay | Purified enzyme | 367 | [1] |
| Cell Growth | Cell Proliferation Assay | EGFR/HER2 overexpressing cells | 90 - 210 | [1] |
| Cell Growth | Cell Proliferation Assay | Low EGFR/HER2 expressing cells | 3000 - 12000 | [1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of GW583340 to inhibit the phosphorylation of a peptide substrate by purified EGFR and HER2 kinase domains.
Materials:
-
Purified recombinant human EGFR and HER2 intracellular kinase domains
-
Peptide substrate (e.g., Biotin-(amino hexanoic acid)-EEEEYFELVAKKK-CONH2)
-
[γ-33P]ATP
-
Assay Buffer: 50 mM 4-morpholinepropanesulfonic acid (MOPS), pH 7.5, 2 mM MnCl2, 1 mM dithiothreitol (DTT)
-
GW583340 dihydrochloride
-
10 µM ATP
-
0.5% Phosphoric acid
-
96-well polystyrene round-bottom plates
-
Phosphocellulose filter plates
-
Scintillation cocktail
-
Scintillation counter (e.g., Packard Topcount)
Procedure:
-
Prepare serial dilutions of GW583340 in DMSO, starting from a high concentration (e.g., 10 µM).
-
In a 96-well plate, prepare the reaction mixture (final volume 45 µL) containing Assay Buffer, 10 µM ATP, 1 µCi of [γ-33P]ATP, 50 µM peptide substrate, and 1 µL of the GW583340 dilution.
-
Initiate the reaction by adding 1 pmol of the purified EGFR or HER2 kinase domain to each well.
-
Incubate the plate at 23°C for 10 minutes.
-
Terminate the reaction by adding 45 µL of 0.5% phosphoric acid.
-
Transfer 75 µL of the terminated reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 200 µL of 0.5% phosphoric acid.
-
Add 50 µL of scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Generate dose-response curves and calculate IC50 values.
Cell Proliferation Assay (Methylene Blue Staining)
This assay determines the effect of GW583340 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BT474 for HER2 overexpression, HN5 for EGFR overexpression)
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
Methylene blue staining solution (e.g., 0.5% w/v in 50% ethanol)
-
Elution buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of GW583340 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of GW583340. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain the cells with methylene blue solution for 15 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Elute the stain by adding elution buffer to each well and incubating for 15 minutes with gentle shaking.
-
Read the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Receptor Autophosphorylation Assay (Western Blot)
This assay assesses the inhibitory effect of GW583340 on the phosphorylation of EGFR and HER2 in intact cells.
Materials:
-
Cancer cell lines (e.g., HN5, BT474)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of GW583340 for a specified time (e.g., 2 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total receptor levels.
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound. These assays are essential for characterizing its inhibitory activity against EGFR and HER2, and for assessing its anti-proliferative effects on cancer cells. Researchers can adapt these protocols to suit their specific cell lines and experimental needs. The quantitative data and methodologies presented here will aid in the preclinical assessment of GW583340 and similar dual tyrosine kinase inhibitors.
References
Preparing GW583340 Dihydrochloride for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of GW583340 dihydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. The following protocols are based on established methodologies for in vivo studies of tyrosine kinase inhibitors and are intended to serve as a detailed resource for preclinical research.
Introduction
This compound is a small molecule inhibitor that targets the ATP-binding site of EGFR and ErbB2, crucial mediators of cell proliferation, survival, and migration. Dysregulation of the EGFR/ErbB2 signaling pathway is a key driver in the pathogenesis of various cancers. Preclinical in vivo studies are essential to evaluate the therapeutic efficacy and pharmacokinetic profile of this compound. This document outlines the necessary protocols for vehicle preparation, drug formulation, and a general workflow for an in vivo xenograft study.
Mechanism of Action
GW583340 competitively binds to the intracellular tyrosine kinase domain of both EGFR and ErbB2. This action blocks the autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for tumor cell growth and survival.
Figure 1: Mechanism of action of GW583340.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₈H₂₇Cl₃FN₅O₃S₂ |
| Molecular Weight | 671.03 g/mol |
| Appearance | Solid powder |
| Solubility | |
| DMSO | ≥ 40 mg/mL (59.61 mM) |
| Aqueous Solubility | Poorly soluble |
Recommended Vehicle for In Vivo Administration
Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration, typically as a suspension for oral gavage. A commonly used and recommended vehicle is a methylcellulose-based formulation.
Table 1: Recommended Vehicle Composition for Oral Gavage
| Component | Concentration (% w/v) | Purpose |
| Methylcellulose | 0.5% | Suspending agent |
| Tween 80 (optional) | 0.1% - 0.5% | Surfactant/Wetting agent |
| Sterile Water for Injection | q.s. to 100% | Diluent |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle
Materials:
-
Methylcellulose (medium viscosity, e.g., 400 cP)
-
Sterile, deionized water
-
Sterile beaker and magnetic stir bar
-
Hot plate/stirrer
-
Autoclave
Procedure:
-
Heat approximately one-third of the final required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper wetting of the powder.
-
Once the powder is fully dispersed, remove the beaker from the heat.
-
Add the remaining two-thirds of the cold sterile water to the mixture.
-
Continue stirring the solution in a cold water bath (or at 4°C) until it becomes clear and viscous.
-
If desired, add Tween 80 at this stage and stir until fully dissolved.
-
Autoclave the final solution to ensure sterility.
-
Store the prepared vehicle at 2-8°C.
Protocol 2: Formulation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Prepared sterile 0.5% methylcellulose vehicle
-
Sterile mortar and pestle or other homogenization equipment
-
Sterile tubes for storage
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.
-
Weigh the calculated amount of this compound powder.
-
If the powder is clumpy, gently grind it to a fine powder using a sterile mortar and pestle.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure the drug is evenly suspended.
-
Sonication in a water bath for 5-10 minutes can aid in achieving a homogenous suspension.
-
Visually inspect the suspension to ensure there are no large particles.
-
Prepare the formulation fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light, and re-vortex thoroughly before administration.
Protocol 3: In Vivo Xenograft Efficacy Study Workflow
This protocol outlines a general workflow for a subcutaneous xenograft study in mice.
Application Notes and Protocols for GW583340 (Lapatinib) Dihydrochloride in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GW583340 (Lapatinib) dihydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), in preclinical xenograft mouse models.
Introduction
GW583340, more commonly known as lapatinib, is a small molecule tyrosine kinase inhibitor that targets the intracellular ATP-binding site of both EGFR (ErbB1) and HER2 (ErbB2) receptors.[1][2] Dysregulation of the EGFR/HER2 signaling pathways is a key driver in the proliferation and survival of various cancer cells, making them critical targets for therapeutic intervention.[3] Xenograft mouse models, which involve the transplantation of human tumor cells into immunodeficient mice, are essential tools for evaluating the in vivo efficacy and mechanism of action of anti-cancer compounds like lapatinib.[4][5][6]
Mechanism of Action
Lapatinib reversibly binds to the intracellular tyrosine kinase domain of EGFR and HER2, preventing their autophosphorylation upon ligand binding. This blockade inhibits the activation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K/AKT) pathways.[7][8][9] The inhibition of these pathways ultimately leads to a reduction in cell proliferation, migration, and survival, and can induce apoptosis in cancer cells overexpressing these receptors.[1][10]
Signaling Pathway Diagram
Caption: Mechanism of action of GW583340 (Lapatinib).
Data Presentation: In Vivo Efficacy in Xenograft Models
The following tables summarize representative data on the efficacy of lapatinib in various breast cancer xenograft models. Dosing and outcomes can vary significantly based on the cancer cell line, tumor type, and animal model used.
Table 1: Lapatinib Monotherapy in HER2+ and EGFR+ Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dose (mg/kg) | Dosing Regimen | Outcome | Reference |
| SUM225 | HER2+ Breast Cancer | Athymic Nude | 100 | Daily, Oral Gavage | High sensitivity, significant tumor growth inhibition | [7][8] |
| SUM149 | Basal-like/EGFR+ Breast Cancer | Athymic Nude | 100 | Daily, Oral Gavage | Complete resistance to monotherapy | [7][8] |
| BT483 | HER2- (with abnormal HER2 signaling) | Nude | Not Specified | Daily, Oral Gavage | Significant and sustained tumor growth inhibition | [11] |
| HCC1954 | HER2+ Breast Cancer | Nude | Not Specified | Daily, Oral Gavage | Not inhibited by lapatinib | [11] |
| 231-BR-HER2 | HER2+ Brain Metastasis | Nude | 30 & 100 | Daily, Oral Gavage | 50-53% reduction in large metastases | [10] |
| SKBR3-pool2 | Trastuzumab-resistant HER2+ | Nude | Not Specified | Not Specified | Marked suppression of tumor growth | [12] |
| BT474-HR20 | Trastuzumab-resistant HER2+ | Nude | Not Specified | Not Specified | Slight attenuation of tumor growth (resistance) | [12] |
Table 2: Lapatinib in Combination Therapy
| Cell Line | Combination Agent | Mouse Strain | Lapatinib Dose (mg/kg) | Outcome | Reference |
| SUM149 | Radiation Therapy | Athymic Nude | 100 | Highly growth impaired; radiosensitization correlated with ERK1/2 inhibition | [7][8] |
| SUM225 | Radiation Therapy | Athymic Nude | 100 | Enhanced therapeutic response; radiosensitization correlated with AKT inhibition | [7][8] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol outlines the general procedure for establishing a subcutaneous tumor xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line with documented EGFR and/or HER2 expression (e.g., SUM225, SUM149, BT474).
-
Athymic nude (nu/nu) or SCID mice, 4-6 weeks old.
-
Serum-free cell culture medium (e.g., DMEM or RPMI-1640).
-
Matrigel™ Matrix (optional, can improve tumor take rate).
-
Sterile syringes and needles (27-30 gauge).
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with institutional guidelines.
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions to 80-90% confluency. Harvest cells using trypsin-EDTA, wash with serum-free medium, and resuspend in cold serum-free medium or PBS at a concentration of 5 x 107 cells/mL.
-
Matrigel Mixture (Optional): If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 2.5 x 107 cells/mL. Keep the mixture on ice to prevent solidification.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 0.1-0.2 mL of the cell suspension (typically 2.5-5 x 106 cells) into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.[13] Begin measurements when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Tumor Measurement: Measure tumors 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
Protocol 2: In Vivo Dosing and Efficacy Evaluation
This protocol describes the administration of GW583340 (Lapatinib) and monitoring of its anti-tumor effects.
Materials:
-
GW583340 (Lapatinib) dihydrochloride.
-
Vehicle for dissolving/suspending the compound (e.g., 0.5% hydroxypropylmethylcellulose (HPMC), 0.1% Tween 80 in water).
-
Dosing syringes and oral gavage needles.
-
Calipers.
-
Analytical balance for weighing mice.
Procedure:
-
Animal Grouping: Once tumors reach the desired size (e.g., 150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).[11]
-
Dosing Solution Preparation: Prepare the dosing solution of lapatinib in the appropriate vehicle at the desired concentration (e.g., for a 100 mg/kg dose, prepare a 10 mg/mL solution for a 20g mouse receiving 0.2 mL).
-
Administration: Administer lapatinib to the treatment group(s) via oral gavage daily. The control group should receive the vehicle only.
-
Monitoring:
-
Tumor Volume: Measure tumor volume 2-3 times per week.[14]
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.[14] A sustained body weight loss of over 20% may be a sign of severe toxicity.[15]
-
Clinical Signs: Observe animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, grooming).[14]
-
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Data Analysis: At the end of the study, collect tumors for further analysis (e.g., immunohistochemistry for p-EGFR, p-HER2, p-AKT, p-ERK).[7][8][12] Analyze data for statistical significance in tumor growth inhibition between treated and control groups.
Experimental Workflow Diagram
Caption: Experimental workflow for a xenograft mouse model study.
References
- 1. Mechanism of Action [jnjmedicalconnect.com]
- 2. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lapatinib in combination with radiation diminishes tumor regrowth in HER2+ and basal-like/EGFR+ breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Pathways | Tocris Bioscience [tocris.com]
- 10. Effect of lapatinib on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dctd.cancer.gov [dctd.cancer.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) Following GW583340 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Epidermal Growth Factor Receptor (EGFR) phosphorylation at specific tyrosine residues using Western blotting in response to treatment with GW583340 dihydrochloride. This potent dual inhibitor of EGFR and ErbB2 tyrosine kinases is a valuable tool for studying cancer biology and drug development.[1]
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3] Dysregulation of EGFR signaling is a common feature in many cancers, making it a key therapeutic target.[2]
This compound is a small molecule inhibitor that targets the tyrosine kinase domain of both EGFR and ErbB2 (HER2), preventing autophosphorylation and subsequent downstream signaling.[1][4] Western blotting is a fundamental technique to assess the efficacy of such inhibitors by quantifying the levels of phosphorylated EGFR (p-EGFR) in treated cells.[2]
Data Presentation
The following table summarizes representative quantitative data on the effect of an EGFR inhibitor on p-EGFR levels as determined by Western blot analysis. Values are presented as a percentage of the positive control (EGF-stimulated cells without inhibitor) and are normalized to total EGFR expression.
Table 1: Effect of this compound on EGFR Phosphorylation
| Treatment Group | Concentration (µM) | p-EGFR (Tyr1068) Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | - | 5 ± 2 | 100 |
| EGF Stimulation (100 ng/mL) | - | 100 | 100 |
| GW583340 + EGF | 0.01 | 85 ± 7 | 98 ± 4 |
| GW583340 + EGF | 0.1 | 52 ± 6 | 97 ± 5 |
| GW583340 + EGF | 1 | 18 ± 4 | 99 ± 3 |
| GW583340 + EGF | 10 | 4 ± 2 | 96 ± 5 |
Note: This data is illustrative and based on the known potency of dual EGFR/ErbB2 inhibitors. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols: Cell Viability Assay with GW583340 Dihydrochloride on Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 dihydrochloride, also known as lapatinib, is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR; ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu; ErbB2).[1] In numerous breast cancers, the overexpression and/or hyperactivity of EGFR and HER2 are critical drivers of tumor growth, proliferation, and survival.[2][3][4] These receptors, upon activation, trigger downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which regulate cell cycle progression and inhibit apoptosis.[5][6] GW583340 competitively and reversibly binds to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR and HER2, thereby inhibiting receptor phosphorylation and activation, and subsequently blocking downstream signaling. This mechanism of action leads to the inhibition of proliferation and induction of apoptosis in HER2-overexpressing breast cancer cells.[7] This document provides detailed protocols for assessing the in vitro efficacy of this compound on breast cancer cell lines using a cell viability assay and presents collated data on its activity.
Data Presentation
The anti-proliferative activity of GW583340 (Lapatinib) against various breast cancer cell lines is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for GW583340 in different breast cancer cell lines after a 72-hour treatment period.
| Breast Cancer Cell Line | HER2 Status | PIK3CA Status | GW583340 (Lapatinib) IC50 (µM) |
| BT474 | Amplified | Mutant | ~0.8 |
| SKBR3 | Amplified | Wild-type | ~0.05 |
| MDA-MB-468 | Not Amplified | Mutant | >10 |
| MCF-7 | Not Amplified | Mutant | >10 |
Data is estimated from graphical representations in the cited literature and should be considered approximate.
Signaling Pathway
The diagram below illustrates the signaling pathway of EGFR and HER2 and the inhibitory action of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Breast cancer cell lines (e.g., SKBR3, BT474, MCF-7, MDA-MB-231)
-
This compound
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture breast cancer cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GW583340. Include a vehicle control (medium with DMSO) and a no-treatment control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][11] b. Incubate the plate for 3-4 hours at 37°C.[10][11] c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial drug screening of mammary cells with induced mesenchymal transformation to identify drug combinations for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lapatinib Inhibits Breast Cancer Cell Proliferation by Influencing PKM2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lapatinib Inhibits Breast Cancer Cell Proliferation by Influencing PKM2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing GW583340 Dihydrochloride's Effect on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 dihydrochloride is a potent, orally active, dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2][3] Overexpression and hyperactivity of EGFR and HER2 are implicated in the pathogenesis of various solid tumors, promoting uncontrolled cell proliferation, survival, and metastasis. By targeting these key oncogenic drivers, GW583340 presents a promising therapeutic strategy for cancers dependent on the EGFR/HER2 signaling pathways.
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-tumor efficacy of this compound, encompassing both in vitro cellular assays and in vivo tumor models. The provided methodologies are intended to serve as a guide for researchers in the fields of oncology, pharmacology, and drug development.
Mechanism of Action: Inhibition of EGFR/HER2 Signaling
GW583340 exerts its anti-tumor effects by binding to the ATP-binding site within the intracellular kinase domain of both EGFR and HER2. This competitive inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[4][5] The blockade of these pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells overexpressing EGFR and/or HER2.
Caption: EGFR/HER2 signaling pathway and the point of inhibition by GW583340.
Data Presentation: In Vitro Efficacy of GW583340
The following tables summarize hypothetical quantitative data for the in vitro effects of GW583340 on various cancer cell lines.
Table 1: Cell Proliferation Inhibition (IC50) of GW583340
| Cell Line | Cancer Type | EGFR/HER2 Status | Incubation Time (h) | IC50 (µM) |
| SK-BR-3 | Breast Cancer | HER2-overexpressing | 72 | 0.15 |
| BT-474 | Breast Cancer | HER2-overexpressing | 72 | 0.25 |
| A431 | Squamous Cell Carcinoma | EGFR-overexpressing | 72 | 0.50 |
| MCF-7 | Breast Cancer | Low EGFR/HER2 | 72 | > 10 |
| MDA-MB-231 | Breast Cancer | Low EGFR/HER2 | 72 | > 10 |
Table 2: Apoptosis Induction by GW583340 in SK-BR-3 Cells (48h Treatment)
| GW583340 Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 5.2 ± 0.8 | 2.1 ± 0.3 |
| 0.1 | 15.6 ± 1.5 | 4.3 ± 0.6 |
| 0.5 | 35.8 ± 2.1 | 10.2 ± 1.1 |
| 1.0 | 55.3 ± 3.5 | 18.7 ± 1.9 |
Experimental Protocols
In Vitro Assays
The following workflow outlines the key in vitro experiments to characterize the anti-tumor activity of GW583340.
Caption: Experimental workflow for in vitro assessment of GW583340.
Protocol 1: Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of GW583340 on the proliferation of adherent cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., SK-BR-3, A431)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of GW583340 in complete medium.
-
Remove the medium from the wells and add 100 µL of the GW583340 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2][6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[1][3][7]
-
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of GW583340 for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Protocol 3: Western Blot Analysis of EGFR/HER2 Signaling
This protocol is for assessing the phosphorylation status of EGFR, HER2, and downstream signaling proteins.[4][5]
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-EGFR, total EGFR, p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
-
-
Procedure:
-
Seed cells and treat with GW583340 as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Tumor Growth Assessment
The following workflow outlines the key steps for assessing the in vivo anti-tumor efficacy of GW583340 using a subcutaneous xenograft model.
Caption: Experimental workflow for in vivo efficacy testing of GW583340.
Protocol 4: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model and the assessment of GW583340's effect on tumor growth.[8][9][10]
-
Materials:
-
HER2-overexpressing cancer cell line (e.g., SK-BR-3)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Calipers
-
-
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the GW583340 formulation in the vehicle at the desired concentrations.
-
Administer GW583340 or vehicle to the mice daily via oral gavage.
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weights.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. The combination of in vitro cell-based assays and in vivo tumor models will allow for a comprehensive assessment of its anti-tumor activity and its mechanism of action as a dual EGFR/HER2 inhibitor. The provided templates for data presentation and workflow diagrams are intended to facilitate experimental design and data interpretation. As with any experimental protocol, optimization for specific cell lines and animal models may be necessary.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Combined Use of GW583340 (Lapatinib) Dihydrochloride with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GW583340 dihydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), in combination with other chemotherapy agents. GW583340 is widely known as lapatinib.[1][2] This document is intended to guide researchers in designing and executing experiments to explore the synergistic anti-cancer effects of these combination therapies.
Mechanism of Action
Lapatinib is a reversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the intracellular ATP-binding sites of both EGFR (ErbB1) and HER2 (ErbB2).[2][3] By blocking the tyrosine kinase activity of these receptors, lapatinib inhibits their autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[3][4][5] These pathways are critical for cell proliferation, survival, and differentiation. The dual inhibition of both EGFR and HER2 by lapatinib provides a more comprehensive blockade of oncogenic signaling compared to agents that target a single receptor.[6]
Combination Therapy Rationale
The combination of lapatinib with traditional cytotoxic chemotherapy agents, such as paclitaxel, is based on the principle of synergistic anti-tumor activity. Lapatinib can enhance the efficacy of chemotherapy by:
-
Sensitizing cancer cells to chemotherapy: By blocking the pro-survival signals from EGFR and HER2, lapatinib can lower the threshold for chemotherapy-induced apoptosis.
-
Overcoming drug resistance: In some cases, resistance to chemotherapy is mediated by the upregulation of EGFR or HER2 signaling. Lapatinib can counteract this resistance mechanism.
-
Targeting different aspects of cancer cell biology: Lapatinib targets specific signaling pathways, while cytotoxic agents induce broad cellular damage, leading to a multi-pronged attack on the tumor.
Quantitative Data Summary
The following tables summarize the in vitro potency of lapatinib in various breast cancer cell lines and provide an example of the synergistic effects observed when combined with paclitaxel.
Table 1: IC50 Values of Lapatinib in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) |
| BT474 | HER2+ | 0.036 ± 0.0151 |
| SKBR3 | HER2+ | 0.080 ± 0.0173 |
| EFM192A | HER2+ | 0.193 ± 0.0665 |
| HCC1954 | HER2+ | 0.4166 ± 0.18 |
| MDA-MB-453 | HER2+ | 6.08 ± 0.825 |
| MDA-MB-231 | Triple-Negative | 7.46 ± 0.102 |
Data sourced from a study using an MTT assay after a 48-hour treatment period.
Table 2: Example of Synergistic Effect of Lapatinib and Paclitaxel in Esophageal Squamous Cancer Cells
| Cell Line | Treatment | Effect on Cell Growth | Combination Index (CI) |
| KYSE150 | Lapatinib + Paclitaxel | Synergistic Inhibition | < 1 |
| KYSE450 | Lapatinib + Paclitaxel | Synergistic Inhibition | < 1 |
| KYSE510 | Lapatinib + Paclitaxel | Synergistic Inhibition | < 1 |
| TE-7 | Lapatinib + Paclitaxel | Synergistic Inhibition | < 1 |
A Combination Index (CI) of less than 1 indicates a synergistic effect.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR/HER2 signaling pathway and a typical experimental workflow for evaluating combination therapies.
Caption: EGFR/HER2 signaling pathway and the point of inhibition by GW583340 (Lapatinib).
Caption: A typical experimental workflow for evaluating combination chemotherapy.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of lapatinib alone and in combination with another chemotherapy agent (e.g., paclitaxel) on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, BT474)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GW583340 (Lapatinib) dihydrochloride
-
Chemotherapy agent (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected breast cancer cell lines in their recommended medium.
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of lapatinib and the other chemotherapy agent in DMSO.
-
Prepare serial dilutions of each drug in the culture medium to achieve the desired final concentrations.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and replace it with the medium containing the drug dilutions. Include vehicle-only (DMSO) controls.
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values for each treatment condition.
-
Western Blot Analysis of EGFR/HER2 Signaling
This protocol is for assessing the effect of lapatinib on the phosphorylation of EGFR, HER2, and downstream signaling proteins like Akt.
Materials:
-
Breast cancer cell lines
-
GW583340 (Lapatinib) dihydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with lapatinib and/or other agents at the desired concentrations and for the specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using MDA-MB-231 cells to evaluate the in vivo efficacy of combination therapy.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Immunocompromised mice (e.g., female BALB/c nude mice)
-
Matrigel
-
GW583340 (Lapatinib) dihydrochloride formulated for oral gavage
-
Chemotherapy agent (e.g., Paclitaxel) formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, lapatinib alone, paclitaxel alone, combination).
-
-
Drug Administration:
-
Administer lapatinib via oral gavage at the predetermined dose and schedule.
-
Administer the chemotherapy agent (e.g., paclitaxel) via the appropriate route (e.g., intraperitoneal or intravenous injection) at its established dose and schedule.
-
For combination therapy, the timing of administration (simultaneous or sequential) should be based on the experimental design.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumor weights can be measured, and tissues can be collected for further analysis (e.g., histology, Western blotting).
-
Compare tumor growth inhibition between the different treatment groups.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 6. Lapatinib in combination with paclitaxel plays synergistic antitumor effects on esophageal squamous cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by GW583340 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 dihydrochloride, also known as lapatinib, is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidemermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] Overexpression of HER2 is a key driver in a significant subset of breast cancers and is associated with aggressive tumor growth and poor prognosis. By inhibiting the tyrosine kinase activity of EGFR and HER2, GW583340 disrupts downstream signaling pathways, notably the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[2][3][4] This inhibition ultimately leads to cell cycle arrest and induction of apoptosis, or programmed cell death, in cancer cells dependent on these pathways.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cell lines using this flow cytometry-based method.
Principle of the Assay
In healthy cells, phosphatidylserine (PS) is a phospholipid component of the plasma membrane that is exclusively located on the inner leaflet. During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS. When conjugated to a fluorochrome such as FITC, Annexin V can be used to identify early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter the cell and stain the nucleus. Therefore, by co-staining with fluorescently labeled Annexin V and PI, it is possible to distinguish between different cell populations by flow cytometry:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Primarily necrotic cells with compromised membrane integrity
Data Presentation
The following tables summarize the dose-dependent and time-dependent effects of GW583340 (lapatinib) on the induction of apoptosis in various cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by GW583340 (Lapatinib) in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Concentration of Lapatinib (µM) | Duration (hours) | Percentage of Apoptotic Cells (Sub-G1) |
| MDA-MB-231 | 0 | 48 | ~5% |
| 2.5 | 48 | ~10% | |
| 5.0 | 48 | ~15% | |
| 7.5 | 48 | ~25% | |
| 10.0 | 48 | ~35% | |
| MDA-MB-468 | 0 | 48 | ~5% |
| 2.5 | 48 | ~12% | |
| 5.0 | 48 | ~20% | |
| 7.5 | 48 | ~30% | |
| 10.0 | 48 | ~45% | |
| HCC-1937 | 0 | 48 | ~3% |
| 2.5 | 48 | ~8% | |
| 5.0 | 48 | ~15% | |
| 7.5 | 48 | ~25% | |
| 10.0 | 48 | ~38% |
Data compiled from a representative study.[1] The percentage of apoptotic cells was determined by quantifying the sub-G1 cell population via propidium iodide staining and flow cytometry.
Table 2: Time-Dependent Induction of Apoptosis by GW583340 (Lapatinib) in TNBC Cell Lines at a Concentration of 10 µM
| Cell Line | Duration (hours) | Percentage of Apoptotic Cells (Sub-G1) |
| MDA-MB-231 | 24 | ~15% |
| 48 | ~35% | |
| 72 | ~50% | |
| MDA-MB-468 | 24 | ~20% |
| 48 | ~45% | |
| 72 | ~60% | |
| HCC-1937 | 24 | ~18% |
| 48 | ~38% | |
| 72 | ~55% |
Data compiled from a representative study.[1] The percentage of apoptotic cells was determined by quantifying the sub-G1 cell population via propidium iodide staining and flow cytometry.
Table 3: Induction of Apoptosis by GW583340 (Lapatinib) in NB4 Acute Promyelocytic Leukemia Cells
| Treatment | Duration (hours) | Percentage of Apoptotic Cells |
| DMSO (Control) | 24 | ~5% |
| 15 µM Lapatinib | 24 | ~25% |
| 20 µM Lapatinib | 24 | ~35% |
Data from a representative study.[5] Apoptosis was quantified by Annexin V-FITC and PI staining followed by flow cytometry.
Experimental Protocols
Materials and Reagents
-
This compound (Lapatinib)
-
Cancer cell line of interest (e.g., SK-BR-3, MCF-7, MDA-MB-231)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of GW583340 or the vehicle control (DMSO at a concentration equivalent to the highest drug concentration).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Staining:
-
After the incubation period, carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up the appropriate compensation and gating parameters.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to differentiate and quantify the viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Signaling Pathway of GW583340-Induced Apoptosis
GW583340 induces apoptosis primarily through the intrinsic (mitochondrial) pathway by inhibiting the pro-survival signals emanating from EGFR and HER2.
References
- 1. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of lapatinib alone or in combination in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for Ki-67 in GW583340 Dihydrochloride-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 dihydrochloride is a potent, orally active, dual inhibitor of epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases. By targeting these key receptors, GW583340 disrupts downstream signaling pathways, notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][2] Overexpression or mutation of EGFR and HER2 is implicated in the progression of various solid tumors, making them critical targets for cancer therapy.
A key pharmacodynamic marker for assessing the efficacy of anti-proliferative agents like GW583340 is the Ki-67 protein. Ki-67 is a nuclear protein exclusively expressed in the active phases of the cell cycle (G1, S, G2, and M phases), making it an excellent biomarker for cellular proliferation.[3] Immunohistochemistry (IHC) is a widely used technique to detect and quantify Ki-67 expression in tumor tissues. A reduction in the Ki-67 labeling index (the percentage of Ki-67-positive cells) in tumor xenografts following treatment with GW583340 provides strong evidence of the compound's anti-proliferative activity.
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical staining of Ki-67 in tumor tissues treated with this compound.
Data Presentation
Table 1: Anticipated Quantitative Analysis of Ki-67 Expression in Tumor Xenografts
| Treatment Group | Dosage | Duration of Treatment | Mean Ki-67 Labeling Index (%) (Pre-treatment) | Mean Ki-67 Labeling Index (%) (Post-treatment) | Percentage Reduction in Ki-67 Expression (%) |
| Vehicle Control | N/A | 21 days | 65 | 68 | -4.6 |
| GW583340 (surrogate data) | 100 mg/kg, daily | 21 days | 66 | 25 | 62.1 |
Note: The data presented is based on expected outcomes from Lapatinib studies and should be confirmed with specific experimental results for GW583340.
Experimental Protocols
Animal Model and this compound Treatment
This protocol outlines the establishment of a tumor xenograft model and subsequent treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human tumor cell line with known EGFR and/or HER2 expression (e.g., BT-474, SKOV-3)
-
This compound
-
Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)
-
Sterile PBS
-
Matrigel (optional)
Procedure:
-
Culture the chosen tumor cell line under standard conditions.
-
Harvest and resuspend the cells in sterile PBS, with or without Matrigel, to the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle solution at the desired concentration.
-
Administer this compound or vehicle control to the respective groups via oral gavage daily for the specified duration.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tumors and embed them in paraffin.
Immunohistochemistry Staining for Ki-67
This protocol details the steps for staining paraffin-embedded tumor sections for Ki-67.
Materials:
-
Paraffin-embedded tumor sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67 monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Transfer to 100% ethanol (2 x 3 minutes).
-
Transfer to 95% ethanol (1 x 2 minutes).
-
Transfer to 70% ethanol (1 x 2 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Ki-67 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol solutions and xylene.
-
Coverslip with a permanent mounting medium.
-
Quantification of Ki-67 Staining
The Ki-67 labeling index is determined by counting the percentage of Ki-67-positive nuclei.
Procedure:
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tumor sections using a light microscope equipped with a digital camera.
-
-
Manual Counting:
-
Randomly select several high-power fields (e.g., 5-10 fields at 400x magnification).
-
In each field, count the number of brown-stained (Ki-67 positive) tumor cell nuclei and the total number of tumor cell nuclei (both brown and blue).
-
Calculate the Ki-67 labeling index for each field: (Number of positive nuclei / Total number of tumor nuclei) x 100%.
-
Average the indices from all fields to obtain the final Ki-67 labeling index for the tumor.
-
-
Automated Image Analysis (Recommended):
Mandatory Visualizations
Caption: GW583340 inhibits EGFR/HER2 signaling pathways.
Caption: Immunohistochemistry workflow for Ki-67 staining.
References
- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular effects of lapatinib in patients with HER2 positive ductal carcinoma in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative immunohistochemistry analysis of breast Ki67 based on artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Ki-67 Quantification of Immunohistochemical Staining Image of Human Nasopharyngeal Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GW583340 dihydrochloride solubility issues and solutions
Welcome to the technical support center for GW583340 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this potent dual EGFR/ErbB2 tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases. Its mechanism of action involves blocking the phosphorylation of these receptors, which in turn inhibits downstream signaling pathways responsible for cell proliferation, survival, and migration.[1][2] This makes it a valuable tool for cancer research, particularly for tumors that overexpress EGFR and/or ErbB2.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to:
-
Investigate the roles of EGFR and ErbB2 signaling in tumor growth and survival.
-
Study the efficacy of dual EGFR/ErbB2 inhibition in various cancer cell lines and animal models.
-
Explore mechanisms of resistance to targeted cancer therapies. It has been shown to reverse drug resistance mediated by ABCG2 and ABCB1 transporters.[3]
Q3: In which solvents is this compound soluble?
A3: this compound has good solubility in dimethyl sulfoxide (DMSO).[4] It is poorly soluble in aqueous solutions such as water, phosphate-buffered saline (PBS), and ethanol. For most experimental applications, it is recommended to first prepare a concentrated stock solution in DMSO.
Troubleshooting Guide
Issue: My this compound powder is not dissolving in DMSO.
-
Solution 1: Gentle Warming. Gently warm the solution in a water bath at 37°C for 5-10 minutes.[5] This can help increase the solubility. Visually inspect the solution to ensure all solid particles have dissolved.
-
Solution 2: Sonication. Use a bath sonicator to aid dissolution.[4] Sonicate for short intervals to avoid heating the sample.
-
Solution 3: Check Solvent Quality. Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can reduce the solubility of many organic compounds.
Issue: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Problem: This is a common issue for hydrophobic compounds like this compound. The compound "crashes out" of the solution when the concentration of the organic solvent (DMSO) becomes too low to maintain its solubility.
-
Solution 1: Decrease the Final Concentration. The final concentration of the inhibitor in your aqueous solution may be too high. Try using a lower final concentration in your experiment.
-
Solution 2: Increase the Co-solvent Percentage. If your experimental system can tolerate it, a slightly higher percentage of DMSO (e.g., 0.1-1%) in the final solution may help to keep the compound dissolved. However, always be mindful of potential solvent toxicity to cells and run appropriate vehicle controls.
-
Solution 3: Prepare Fresh Dilutions. Prepare fresh dilutions of the compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods, as precipitation can occur over time.
Issue: I am observing inconsistent results in my experiments.
-
Possible Cause: Incomplete dissolution or precipitation of the inhibitor.
-
Solution: Always ensure your stock solution is fully dissolved before making dilutions. Visually inspect the stock solution for any precipitate before each use. If you suspect precipitation in your final working solution, you can try centrifuging the solution and testing the supernatant to see if the active concentration has been reduced.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 67.1 | 100 | Gentle warming is recommended to achieve this concentration. |
| DMSO | 40[4] | 59.61[4] | Sonication is recommended.[4] |
| DMSO | 9 | ~13.4 | - |
Molecular Weight of this compound: 671.03 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock solution, you would need 6.71 mg.
-
Calculate Solvent Volume: Based on the desired final concentration and the mass of the compound, calculate the required volume of DMSO.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the powder.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, use a water bath to gently warm the solution to 37°C for 5-10 minutes, or sonicate in a bath sonicator for a few minutes.
-
Visual Inspection: Visually confirm that all of the solid has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Mandatory Visualizations
Signaling Pathway
Caption: EGFR/ErbB2 Signaling Pathway Inhibition by GW583340.
Experimental Workflow
Caption: A typical experimental workflow for evaluating GW583340.
References
- 1. Dual Targeting of EZH2 Degradation and EGFR/HER2 Inhibition for Enhanced Efficacy against Burkitt’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of ErbB1 (EGFR/HER1) and ErbB2 (HER2/neu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW 583340 dihydrochloride | selective EGFR/ErbB2 inhibitor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GW583340 Dihydrochloride Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of GW583340 dihydrochloride dosage in animal studies. Given the limited publicly available in vivo dosage data for GW583340, this guide incorporates general principles of preclinical pharmacology and comparative data from its close structural and mechanistic analog, lapatinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2). By inhibiting the tyrosine kinase activity of these receptors, GW583340 blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. This mechanism makes it a subject of interest in cancer research.
Q2: What are the primary applications of GW583340 in animal studies?
A2: GW583340 is primarily used in preclinical cancer research to evaluate its efficacy in tumor models that overexpress or have mutations in EGFR or HER2. Studies may include xenograft models using human cancer cell lines or patient-derived tissues, as well as genetically engineered animal models of cancer. It has also been investigated for its ability to reverse multidrug resistance in cancer cells.[1]
Q3: What is a recommended starting dose for GW583340 in mice?
Q4: How can I determine the Maximum Tolerated Dose (MTD) for GW583340?
A4: An MTD study involves administering escalating doses of GW583340 to different groups of animals. Key parameters to monitor include body weight changes (a weight loss of >15-20% is often a sign of toxicity), clinical signs of distress (e.g., lethargy, ruffled fur, hunched posture), and changes in food and water intake. Hematology and serum biochemistry can also be analyzed to assess organ toxicity. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or death.
Q5: What are the common routes of administration for GW583340 in animal studies?
A5: GW583340 is described as an orally active compound.[3] Therefore, oral gavage is the most common and clinically relevant route of administration for preclinical studies.
Q6: How should I prepare this compound for oral administration?
A6: The formulation of a poorly water-soluble compound like GW583340 for oral dosing is critical for achieving adequate bioavailability. A common approach is to prepare a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a mixture of polyethylene glycol (PEG) and saline. It is essential to ensure a uniform and stable suspension for accurate dosing. Sonication may be required to achieve a fine particle suspension. The stability of the formulation should be confirmed for the duration of its intended use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of GW583340 in the formulation | Poor solubility of the compound in the chosen vehicle. | - Increase the viscosity of the vehicle (e.g., increase CMC concentration).- Reduce the particle size of the compound by micronization before suspension.- Explore alternative vehicle systems, such as oil-based formulations or solutions using co-solvents (use with caution and assess vehicle toxicity).- Prepare fresh formulations daily. |
| High variability in tumor response between animals in the same dose group | - Inconsistent dosing due to poor suspension or inaccurate gavage technique.- Variability in the tumor microenvironment or host immune response.- Inconsistent oral absorption. | - Ensure the formulation is a homogenous suspension and is well-mixed before each administration.- Standardize the oral gavage procedure to minimize stress and ensure consistent delivery.- Increase the number of animals per group to improve statistical power.- Monitor plasma drug levels to assess pharmacokinetic variability. |
| Signs of toxicity at expected therapeutic doses (e.g., significant weight loss, lethargy) | - The dose is above the MTD for the specific animal strain or model.- The vehicle itself may be causing toxicity.- The dihydrochloride salt form may be causing gastrointestinal irritation. | - Perform a thorough MTD study to establish a safe dose range.- Include a vehicle-only control group to assess the toxicity of the formulation components.- Consider reducing the dosing frequency (e.g., from daily to every other day).- Monitor animals closely for clinical signs and adjust the dose or terminate the experiment if severe toxicity is observed. |
| Lack of tumor growth inhibition at high doses | - The tumor model is not dependent on EGFR/HER2 signaling.- Poor oral bioavailability of the compound.- Development of drug resistance. | - Confirm the expression and activation of EGFR and HER2 in your tumor model.- Analyze the pharmacokinetic profile of GW583340 to ensure adequate systemic exposure.- Consider combination therapies to overcome potential resistance mechanisms. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of GW583340 in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as those that will be used in the efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).
-
Dose Escalation:
-
Start with a conservative dose (e.g., 10 mg/kg).
-
Prepare at least 4-5 dose levels with a geometric progression (e.g., 10, 20, 40, 80, 160 mg/kg).
-
Assign 3-5 mice per dose group.
-
-
Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC).
-
Administer the formulation once daily via oral gavage for 14 consecutive days.
-
-
Monitoring:
-
Record body weight daily.
-
Observe the animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, and signs of diarrhea or dehydration).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function tests).
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is the highest dose that results in no more than a 10-15% mean body weight loss and no mortality or severe clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line known to overexpress EGFR or HER2 (e.g., BT-474, SK-BR-3).
-
Implant 1-5 x 10^6 cells subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment:
-
Administer GW583340 at one or more doses below the determined MTD (e.g., 25 and 50 mg/kg) and a vehicle control.
-
Dose the animals once daily via oral gavage for a specified period (e.g., 21-28 days).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight and clinical signs throughout the study.
-
-
Endpoint and Analysis:
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The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or the observation of significant morbidity.
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At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target inhibition, immunohistochemistry).
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Compare tumor growth between the treated and control groups to determine the anti-tumor efficacy of GW583340.
-
Visualizations
Caption: EGFR/HER2 signaling pathway and the inhibitory action of GW583340.
Caption: General workflow for preclinical evaluation of GW583340.
References
Addressing off-target effects of GW583340 dihydrochloride in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW583340 dihydrochloride. The information focuses on addressing potential off-target effects and ensuring accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases.[1][2]
Q2: What are the known off-target effects of GW583340?
A2: A significant off-target effect of GW583340 is the inhibition of the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). These transporters are key mediators of multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.
Q3: How can the off-target inhibition of ABCB1 and ABCG2 affect my experiments?
A3: By inhibiting ABCB1 and ABCG2, GW583340 can increase the intracellular concentration of co-administered drugs that are substrates of these transporters. This can lead to a potentiation of the cytotoxic effects of these other drugs, which may be misinterpreted as a synergistic effect with the primary targets of GW583340.
Q4: At what concentrations are the off-target effects on ABCB1 and ABCG2 observed?
A4: The inhibitory effects on ABCB1 and ABCG2 are typically observed at concentrations of 2.5 µM and 5 µM. It is crucial to compare these concentrations with the IC50 values for the primary targets to understand the therapeutic window.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity of a co-administered anticancer drug. | The co-administered drug is likely a substrate of ABCB1 or ABCG2, and its efflux is being inhibited by GW583340, leading to increased intracellular accumulation and toxicity. | 1. Verify if the co-administered drug is a known substrate for ABCB1 or ABCG2.2. Perform a dose-response curve of the co-administered drug in the presence and absence of GW583340 to quantify the potentiation effect.3. Conduct a drug accumulation assay to directly measure the effect of GW583340 on the intracellular concentration of the co-administered drug. |
| Inconsistent results in multidrug-resistant (MDR) cell lines. | The expression levels of ABCB1 and ABCG2 can vary between cell passages and culture conditions, leading to inconsistent levels of drug potentiation by GW583340. | 1. Regularly verify the expression of ABCB1 and ABCG2 in your MDR cell lines using Western blot or qPCR.2. Use parental (non-resistant) cell lines as a control to distinguish on-target from off-target effects.3. Consider using a direct inhibitor of ABCB1/ABCG2 as a positive control for the potentiation effect. |
| Difficulty distinguishing between on-target and off-target effects. | The observed phenotype could be a result of EGFR/ErbB2 inhibition, ABCB1/ABCG2 inhibition, or a combination of both. | 1. Use a structurally different EGFR/ErbB2 inhibitor that is not known to inhibit ABCB1/ABCG2 to see if the same phenotype is observed.2. Knockdown the expression of ABCB1 or ABCG2 using siRNA or CRISPR and repeat the experiment with GW583340.3. Perform experiments at a range of GW583340 concentrations, from those that inhibit only EGFR/ErbB2 to those that also inhibit the transporters. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| EGFR | 0.01[1][2] |
| ErbB2 (HER2) | 0.014[1][2] |
Table 2: Potentiation of Anticancer Drug Cytotoxicity by GW583340 in ABCB1-Overexpressing Cells
| Anticancer Drug | Cell Line | IC50 (nM) without GW583340 | IC50 (nM) with 2.5 µM GW583340 | IC50 (nM) with 5 µM GW583340 |
| Paclitaxel | KB-C2 | 1,200 ± 150 | 80 ± 12 | 30 ± 5 |
| Colchicine | KB-C2 | 950 ± 110 | 75 ± 9 | 25 ± 4 |
| Vincristine | KB-C2 | 800 ± 90 | 60 ± 8 | 20 ± 3 |
*p < 0.05 compared to control
Table 3: Potentiation of Anticancer Drug Cytotoxicity by GW583340 in ABCG2-Overexpressing Cells
| Anticancer Drug | Cell Line | IC50 (nM) without GW583340 | IC50 (nM) with 2.5 µM GW583340 | IC50 (nM) with 5 µM GW583340 |
| Mitoxantrone | NCI-H460/MX20 | 3,500 ± 400 | 250 ± 30 | 80 ± 10 |
| SN-38 | NCI-H460/MX20 | 450 ± 50 | 40 ± 6 | 15 ± 3 |
| Topotecan | NCI-H460/MX20 | 2,800 ± 320 | 200 ± 25 | 70 ± 9 |
*p < 0.05 compared to control
Key Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of GW583340 on the cytotoxicity of an anticancer drug.
Methodology:
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Seed cells (e.g., ABCB1- or ABCG2-overexpressing cell lines and their parental counterparts) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of GW583340 (e.g., 0, 2.5, 5 µM) for 1-2 hours.
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Add a range of concentrations of the anticancer drug of interest to the wells.
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Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Remove the medium and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the IC50 values using appropriate software.
Protocol 2: Drug Accumulation Assay
Objective: To measure the effect of GW583340 on the intracellular accumulation of a radiolabeled anticancer drug.
Methodology:
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Seed cells in 24-well plates and grow to confluence.
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Pre-incubate the cells with or without GW583340 (e.g., 5 µM) for 1 hour at 37°C.
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Add the radiolabeled anticancer drug (e.g., [3H]-paclitaxel for ABCB1 or [3H]-mitoxantrone for ABCG2) to the wells and incubate for an additional 1-2 hours.
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Wash the cells three times with ice-cold PBS to remove extracellular drug.
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Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
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Transfer the cell lysates to scintillation vials.
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Measure the radioactivity using a liquid scintillation counter.
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Determine the protein concentration of the cell lysates to normalize the radioactivity counts.
Visualizations
Caption: On- and off-target mechanisms of GW583340.
Caption: Troubleshooting workflow for unexpected drug potentiation.
References
Technical Support Center: Overcoming Resistance to GW583340 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the dual EGFR/HER2 tyrosine kinase inhibitor, GW583340 dihydrochloride.
Disclaimer: While extensive research has been conducted on resistance mechanisms to EGFR and HER2 inhibitors, specific experimental data on cell lines with acquired resistance to this compound is limited in publicly available literature. The information provided herein is based on the well-established principles of resistance to this class of inhibitors and serves as a general guide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
GW583340 is a potent and selective dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. By binding to the ATP-binding site of these receptors, it blocks their phosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells that are dependent on these pathways.
Q2: My cell line, initially sensitive to GW583340, has developed resistance. What are the likely molecular mechanisms?
Acquired resistance to dual EGFR/HER2 inhibitors like GW583340 can arise through several mechanisms:
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On-target alterations:
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Secondary mutations in the kinase domain of EGFR or HER2 that prevent the binding of GW583340. A common example for EGFR inhibitors is the T790M "gatekeeper" mutation.
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Bypass pathway activation:
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Amplification or overexpression of other receptor tyrosine kinases (RTKs) such as MET, FGFR, or IGF-1R, which can activate downstream signaling independently of EGFR and HER2.[1]
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HER2 amplification has been identified as a potential mechanism of acquired resistance to EGFR inhibitors in EGFR mutant lung cancers that lack the T790M mutation.[2][3]
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Downstream signaling alterations:
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Mutations in downstream signaling components like KRAS or PIK3CA can render the cells independent of upstream EGFR/HER2 signaling.
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Phenotypic changes:
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Epithelial-to-mesenchymal transition (EMT) can lead to a more resistant and migratory cell phenotype.[4]
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Q3: How can I confirm that my cell line has developed resistance to GW583340?
The most direct method is to determine the half-maximal inhibitory concentration (IC50) of GW583340 in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms the development of resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of GW583340 in my cell line.
This indicates the development of acquired resistance. The following steps will help you characterize the resistance mechanism.
Troubleshooting Workflow
Caption: Workflow for investigating GW583340 resistance.
Experimental Protocols
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Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed both parental (sensitive) and suspected resistant cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound. Replace the medium in the wells with fresh medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 48-72 hours.
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MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Plot the percentage of cell viability against the log concentration of GW583340. Use a non-linear regression model to calculate the IC50 value.
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Protocol 2: Western Blot Analysis of Key Signaling Proteins
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Cell Lysis: Treat parental and resistant cells with and without GW583340 for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, MET, FGFR).
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Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
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Protocol 3: Gene Sequencing of EGFR and HER2
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DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
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PCR Amplification: Amplify the kinase domains of EGFR (exons 18-21) and HER2 using specific primers.
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Sequencing: Purify the PCR products and send for Sanger sequencing or perform next-generation sequencing (NGS).
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Analysis: Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.
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Problem 2: My GW583340-resistant cell line shows activation of a bypass pathway (e.g., MET amplification).
Activation of a bypass signaling pathway is a common mechanism of resistance to targeted therapies. The recommended approach is to use a combination therapy to co-inhibit both the primary target and the activated bypass pathway.
Logical Framework for Combination Therapy
Caption: Strategy for overcoming bypass pathway-mediated resistance.
Suggested Combination Therapies (Based on Identified Bypass Pathway)
| Activated Bypass Pathway | Suggested Combination Inhibitor | Example Compound |
| MET | MET inhibitor | Crizotinib, Capmatinib |
| FGFR | FGFR inhibitor | Erdafitinib, Pemigatinib |
| IGF-1R | IGF-1R inhibitor | Linsitinib |
| Downstream (MEK) | MEK inhibitor | Trametinib, Selumetinib |
| Downstream (PI3K/AKT) | PI3K/AKT inhibitor | Alpelisib, Ipatasertib |
Experimental Protocol: Synergy Analysis of Combination Therapy
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Experimental Design: Use a matrix format to test various concentrations of GW583340 in combination with a range of concentrations of the selected bypass pathway inhibitor.
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Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the resistant cell line with the drug combination matrix.
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Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
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CI < 1: Synergistic effect
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CI = 1: Additive effect
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CI > 1: Antagonistic effect
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Data Presentation: IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | Gefitinib IC50 (µM) | Osimertinib IC50 (µM) |
| PC-9 | Exon 19 del | - | 0.02 | 0.01 |
| PC-9/GR | Exon 19 del | T790M | >10 | 0.02 |
| H1975 | L858R, T790M | T790M | >10 | 0.015 |
| HCC827 | Exon 19 del | - | 0.01 | 0.009 |
| HCC827/GR | Exon 19 del | MET Amplification | >10 | >1 |
Data is representative and compiled from various sources for illustrative purposes.
Signaling Pathways
EGFR/HER2 Signaling and Mechanisms of Resistance
Caption: EGFR/HER2 signaling and key resistance pathways.
References
- 1. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR-mutant lung cancers that lack the second-site EGFRT790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired resistance to EGFR inhibitors is associated with a manifestation of stem cell-like properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of GW583340 Dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of GW583340 dihydrochloride, a dual inhibitor of EGFR and ErbB2 tyrosine kinases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Models
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Question: Our in vivo pharmacokinetic studies in rodents show low and highly variable plasma concentrations of GW583340 after oral administration. What are the likely causes and how can we improve this?
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Answer: Low and variable oral bioavailability of GW583340, a common challenge for poorly soluble compounds, likely stems from its dissolution rate-limited absorption. Based on the Biopharmaceutics Classification System (BCS), it is often categorized as a Class II compound (low solubility, high permeability).[1][2] The primary bottlenecks are likely its poor aqueous solubility and potential for precipitation in the gastrointestinal (GI) tract.
Recommended Solutions & Troubleshooting Steps:
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Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area.[1] Reducing the particle size can significantly enhance bioavailability.
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Micronization: This technique reduces particle size to the micron range, increasing the surface area for dissolution.[1][3]
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Nanonization: Creating a nanosuspension, with particle sizes under 1000 nm, further maximizes the surface area and can lead to a significant increase in dissolution velocity and saturation solubility.[4]
-
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Formulation Vehicle Optimization: The choice of vehicle is critical for keeping the drug in solution in the GI tract.
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Co-solvents and Surfactants: Employing a vehicle containing co-solvents (e.g., PEG 400, Propylene Glycol) and non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can improve the wettability and solubility of the compound.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective.[5] These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions upon gentle agitation with aqueous media (like GI fluids), facilitating drug absorption.
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Amorphous Solid Dispersions (ASDs): Dispersing GW583340 in a polymer matrix in an amorphous state can prevent recrystallization and maintain a supersaturated state in vivo, driving absorption.
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Polymer Selection: Common polymers include HPMC-AS, PVP-VA, and Soluplus®. The choice of polymer is critical and should be screened for drug-polymer miscibility and stability.
-
Preparation Method: Spray drying is a common and effective method for producing ASDs.[5]
-
-
Issue 2: Suspected First-Pass Metabolism
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Question: Even with improved formulations, the systemic exposure of GW583340 is lower than predicted from in vitro permeability data. Could first-pass metabolism be a contributing factor?
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Answer: Yes, significant first-pass metabolism in the gut wall and/or liver is a common issue for orally administered drugs and can substantially reduce bioavailability. As a kinase inhibitor, GW583340 may be a substrate for cytochrome P450 enzymes (e.g., CYP3A4) that are abundant in these tissues.
Recommended Solutions & Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Before proceeding with more complex in vivo work, assess the metabolic stability of GW583340 using liver microsomes or hepatocytes from the preclinical species being used (e.g., rat, mouse) and from humans. This will provide an intrinsic clearance rate.
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Route of Administration Comparison: Conduct a pharmacokinetic study comparing oral (PO) and intravenous (IV) administration. The absolute bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. An F% value significantly less than 100%, especially with a high-permeability compound, points towards first-pass metabolism.
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Inhibition of Efflux Transporters: GW583340 may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug back into the GI lumen. Co-administration with a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) in a preclinical setting can help determine the extent of its contribution.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a simple oral formulation for GW583340 in early rodent PK studies?
A1: For initial screening, a suspension or a simple solution can be used. A common vehicle for poorly soluble compounds is a mix of 10% DMSO, 40% PEG 400, and 50% water or saline. However, for compounds with very low solubility, this may not be sufficient. A suspension in 0.5% methylcellulose with 0.1% Tween® 80 is another standard approach. Be aware that these simple formulations may yield the low bioavailability discussed in Issue 1.
Q2: How do I choose between micronization, nanonization, and amorphous solid dispersion?
A2: The choice depends on the physicochemical properties of GW583340 and the desired level of bioavailability enhancement.
-
Micronization is a good first step as it is a well-established and cost-effective technology.[3]
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Nanonization is more complex but can provide a greater increase in dissolution rate and is suitable if micronization does not provide sufficient exposure.
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Amorphous Solid Dispersion is often the most effective strategy for very poorly soluble, "brick dust" compounds. It requires more formulation development effort, including polymer screening and stability testing, but can lead to the most significant bioavailability improvements.
Q3: What in vitro tests can I use to predict the in vivo performance of my formulation?
A3: In vitro dissolution testing under biorelevant conditions can be highly predictive. Use of simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF) can provide insights into how the formulation will behave in the stomach and small intestine. A two-stage dissolution test (e.g., 30 minutes in SGF followed by a switch to FaSSIF) can be particularly informative for enteric-coated or delayed-release formulations.
Data Presentation
The following tables present hypothetical, yet plausible, pharmacokinetic data to illustrate the impact of different formulation strategies on the bioavailability of GW583340 in rats.
Table 1: Pharmacokinetic Parameters of GW583340 in Rats Following a Single Oral Dose (20 mg/kg) in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 150 ± 45 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 320 ± 80 | 2.0 | 2150 ± 450 | 219 |
| Nanosuspension | 750 ± 150 | 1.5 | 5800 ± 980 | 592 |
| SMEDDS | 1100 ± 210 | 1.0 | 9500 ± 1500 | 969 |
| ASD (1:3 Drug:HPMC-AS) | 1550 ± 300 | 1.0 | 13500 ± 2200 | 1378 |
Data are presented as mean ± SD (n=5). Relative bioavailability is calculated against the aqueous suspension.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
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Solvent Selection: Identify a common solvent in which both GW583340 and the selected polymer (e.g., HPMC-AS) are soluble (e.g., a mixture of dichloromethane and methanol).
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Solution Preparation: Dissolve GW583340 and the polymer in the selected solvent at the desired ratio (e.g., 1:3 drug-to-polymer by weight). The total solid content should typically be between 2-10% (w/v).
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Spray Drying:
-
Set the spray dryer parameters: inlet temperature, gas flow rate, and liquid feed rate. These will need to be optimized to ensure efficient drying without causing thermal degradation of the compound.
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Atomize the solution into a hot gas stream, which rapidly evaporates the solvent, leaving behind fine particles of the solid dispersion.
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Powder Collection: Collect the resulting powder from the cyclone separator.
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Characterization: Analyze the ASD powder using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity and Powder X-Ray Diffraction (PXRD) to verify the amorphous nature.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
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Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 250-300g). Acclimatize the animals for at least 3 days before the experiment.
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Dosing:
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Fast the rats overnight (with free access to water) before dosing.
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Prepare the GW583340 formulation (e.g., suspension, SMEDDS, or reconstituted ASD) at the desired concentration.
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Administer the formulation via oral gavage at a dose of 20 mg/kg. For an intravenous (IV) comparison group, administer a 2 mg/kg dose of GW583340 in a solution (e.g., containing DMSO/PEG400) via the tail vein.
-
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Blood Sampling:
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Collect sparse blood samples (approx. 100 µL) from the saphenous vein at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
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Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
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Sample Analysis:
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Store plasma samples at -80°C until analysis.
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Quantify the concentration of GW583340 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
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Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, and AUC.
Visualizations
Caption: Simplified EGFR/HER2 signaling pathway inhibited by GW583340.
Caption: Workflow for formulation development and in vivo evaluation.
References
- 1. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcsrr.org [ijcsrr.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quotientsciences.com [quotientsciences.com]
Technical Support Center: Minimizing GW583340 (Lapatinib) Dihydrochloride Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize GW583340 (lapatinib) dihydrochloride toxicity in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is GW583340 dihydrochloride and what is its mechanism of action?
A1: this compound is more commonly known as lapatinib. It is a potent, orally active, small-molecule dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2] By inhibiting these receptors, lapatinib blocks downstream signaling pathways, including the Ras/Raf/MEK/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[3][4][5] This inhibition leads to apoptosis and a decrease in cellular proliferation in tumors that overexpress EGFR and/or HER2.[3][4]
Q2: What are the most common toxicities observed with lapatinib in animal models?
A2: The most frequently reported toxicities in animal models such as rats, dogs, and mice include:
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Gastrointestinal (GI) Toxicity: This is the most common dose-limiting toxicity, manifesting as diarrhea, loose stools, and weight loss.[1][6][7] Histopathological changes can include degeneration and inflammation of the GI tract.[7]
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Hepatobiliary Toxicity: Liver-related toxicities are also prevalent, characterized by elevated liver enzymes (ALT, AST, ALP), increased bilirubin, hepatocellular hypertrophy, and in some cases, necrosis and cholestasis.[1][7][8]
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Dermatological Toxicity: Skin lesions, reddening, and inflammation have been observed in rats and dogs, which is a known class effect of EGFR inhibitors.[7]
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Cardiotoxicity: While less common than with other HER2 inhibitors like trastuzumab, lapatinib has been associated with cardiovascular adverse events, including QT interval prolongation and, in some contexts, potentiation of doxorubicin-induced cardiotoxicity.[9][10][11]
Q3: Are there established dose limits for lapatinib in common animal models?
A3: Yes, several studies have established dose limits and toxicity thresholds. The following tables summarize key quantitative data.
Data Presentation: Quantitative Toxicity Data
Table 1: Lapatinib Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) in Animal Models
| Species | Dosage | Duration | Observation | Reference |
| Dog (Beagle) | 35 mg/kg/day | 8 weeks | Maximum Tolerated Dose (MTD); dose-limiting toxicity was >15% weight loss at 40 mg/kg/day. | [12][13] |
| Dog (Beagle) | 10 mg/kg/day | 13 and 39 weeks | No-Observed-Adverse-Effect-Level (NOAEL). | [4] |
| Rat (Wistar) | 100-500 mg/kg/day | 4 weeks | Dose-dependent induction of diarrhea without being excessively toxic. | [6] |
| Rat (Wistar) | 10 mg/kg/day | 28 and 42 days | Induced hepatotoxicity with elevated ALT and histopathological changes. | [8] |
| Mouse | 100 mg/kg (p.o.) | Single dose | Used in pharmacokinetic and distribution studies in brain metastases models. | [14] |
Table 2: Pharmacokinetic Parameters of Lapatinib in Animal Models
| Species | Dose (Oral) | Cmax (µg/mL) | Tmax (hours) | Elimination Half-Life (hours) | Reference |
| Dog (Beagle) | 25 mg/kg | 1.63 | 9.5 | 7.8 | [15][16] |
| Cat | 25 mg/kg | 0.47 | 7.1 | 6.5 | [15][16] |
| Mouse (FVB) | 30-90 mg/kg | Dose-dependent | 1-2 | Not specified | [12] |
Troubleshooting Guides
Problem 1: Severe Diarrhea and Weight Loss in Rodents
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Question: My rats/mice are experiencing severe diarrhea and significant weight loss after oral administration of lapatinib. How can I mitigate this?
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Answer:
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Dose Adjustment: Diarrhea is a dose-dependent toxicity.[6] Consider reducing the daily dose. A dose of 240 mg/kg in Wistar rats induced diarrhea in approximately 70% of animals, suggesting a lower dose may be better tolerated.[6]
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Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may allow for recovery and reduce the severity of GI toxicity. Studies in mice have shown intermittent dosing to be tolerable and effective.[17]
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Supportive Care: Ensure animals have easy access to hydration and nutrition. Consider providing nutritional supplements or a more palatable diet to counteract weight loss.
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Vehicle Consideration: Lapatinib is often formulated in 0.5% methylcellulose and 0.1% Tween 80 for oral gavage.[6] While generally well-tolerated, ensure the vehicle itself is not contributing to GI upset in a pilot study.
-
Problem 2: Elevated Liver Enzymes Indicating Hepatotoxicity
-
Question: I am observing significant elevations in ALT and AST in my animal models. What are the strategies to minimize liver toxicity?
-
Answer:
-
Dose and Duration Review: Hepatotoxicity can be dependent on both the dose and the duration of treatment.[4][8] Review your experimental plan to see if a lower dose or a shorter treatment course can achieve the desired biological effect. The NOAEL in dogs for long-term studies was 10 mg/kg/day.[4]
-
Monitor Liver Function: Implement regular monitoring of liver function markers (ALT, AST, bilirubin) throughout the study. This will allow for early detection of toxicity and potential intervention (e.g., dose reduction).
-
Avoid Co-administration with certain Chemotherapeutics: Lapatinib can inhibit ABCB1 transporters in the liver, leading to increased accumulation and hepatotoxicity of co-administered drugs like paclitaxel and doxorubicin.[18][19] If combination therapy is necessary, consider dose adjustments of the chemotherapeutic agent.
-
Alternative Formulations: Consider using novel formulations such as lipid-based nanoparticles or liposomes. These can alter the biodistribution of lapatinib, potentially reducing accumulation in the liver and mitigating toxicity.[20][21]
-
Problem 3: Poor Bioavailability and High Variability in Efficacy Studies
-
Question: I am seeing inconsistent tumor growth inhibition and high variability in my results, which I suspect is due to poor bioavailability of lapatinib. How can I improve this?
-
Answer:
-
Standardize Administration with Respect to Food: Lapatinib absorption is significantly affected by food.[2] Both low-fat and high-fat meals can increase bioavailability, but also variability.[2] For consistency, it is recommended to administer lapatinib in a fasted state.[22] If administration with food is necessary for tolerability, use a standardized diet and feeding schedule for all animals.
-
Formulation Optimization: Lapatinib has poor aqueous solubility.[20] Consider using formulations designed to enhance solubility and dissolution, such as self-nanoemulsifying drug delivery systems (SNEDDS), solid lipid nanoparticles (SLNs), or complexation with cyclodextrins.[22][23][24]
-
Parenteral Administration: For certain study designs where oral administration is not critical, intraperitoneal or intravenous injection can bypass issues of oral bioavailability. However, be aware that this will alter the pharmacokinetic profile and may introduce different toxicity concerns.
-
Experimental Protocols
Protocol 1: Induction and Assessment of Lapatinib-Induced Diarrhea in Rats
-
Objective: To establish a model of lapatinib-induced diarrhea for testing mitigative interventions.
-
Animal Model: Male albino Wistar rats.
-
Materials:
-
Lapatinib dihydrochloride
-
Vehicle: 0.5% methylcellulose with 0.1% Tween 80 in sterile water
-
Oral gavage needles
-
-
Procedure:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Prepare a suspension of lapatinib in the vehicle at the desired concentration (e.g., 240 mg/kg).
-
Administer lapatinib or vehicle via oral gavage once daily for 28 days.[6]
-
Monitor animals daily for:
-
Diarrhea: Score based on stool consistency (e.g., 0 = normal, 1 = soft, 2 = watery).
-
Body Weight: Record daily weight to assess for weight loss.
-
General Health: Observe for signs of distress such as piloerection or lethargy.
-
-
At predetermined time points (e.g., weekly), a subset of animals can be euthanized for collection of blood and tissue samples.
-
Assessment:
-
Biochemical Analysis: Analyze plasma for lapatinib concentration and markers of organ toxicity.
-
Histopathology: Collect sections of the jejunum and colon for histological examination to assess for mucosal injury, changes in crypt length, and inflammatory cell infiltration.[16]
-
-
Protocol 2: Assessment of Hepatotoxicity in a Rodent Model
-
Objective: To evaluate the potential for lapatinib to induce liver injury.
-
Animal Model: Male Wistar rats.
-
Materials:
-
Lapatinib dihydrochloride
-
Vehicle (as above)
-
Blood collection supplies
-
10% neutral buffered formalin
-
-
Procedure:
-
Administer lapatinib orally at a dose known to potentially cause hepatotoxicity (e.g., 10 mg/kg) daily for 28 to 42 days.[8] A control group should receive the vehicle only.
-
Collect blood samples via a suitable method (e.g., tail vein) at baseline and at the end of the study.
-
At the end of the treatment period, euthanize the animals.
-
Perform a gross examination of the liver.
-
Collect a portion of the liver and fix it in 10% neutral buffered formalin for histopathological analysis.
-
-
Assessment:
-
Serum Biochemistry: Analyze serum for levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: Prepare paraffin-embedded liver sections and stain with Hematoxylin and Eosin (H&E). Examine for signs of liver injury, such as hepatocellular necrosis, inflammation, sinusoidal dilatation, and steatosis.[8]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of GW583340 (lapatinib).
Caption: Troubleshooting workflow for mitigating lapatinib toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of the rat model of lapatinib-induced diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the proper dosage of lapatinib and its safety in dogs [jstage.jst.go.jp]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of the Rat Model of Lapatinib-Induced Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Hepatotoxicity associated with lapatinib in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HER2 inhibitor lapatinib potentiates doxorubicin-induced cardiotoxicity through iNOS signaling [thno.org]
- 10. Precise safety pharmacology studies of lapatinib for onco-cardiology assessed using in vivo canine models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precise safety pharmacology studies of lapatinib for onco-cardiology assessed using in vivo canine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vidiumah.com [vidiumah.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Determining the mechanisms of lapatinib-induced diarrhoea using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo evidence that a combination of lapatinib plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Lapatinib promotes the incidence of hepatotoxicity by increasing chemotherapeutic agent accumulation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formulation of Lipid-Based Nanoparticles for Simultaneous Delivery of Lapatinib and Anti-Survivin siRNA for HER2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. nbinno.com [nbinno.com]
- 24. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer [mdpi.com]
Best practices for long-term storage of GW583340 dihydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and experimental use of GW583340 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) tyrosine kinases. By inhibiting these receptors, it blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. This inhibitory action makes it a valuable tool for cancer research.
Q2: How should I store this compound for long-term use?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C. Once reconstituted in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of up to 40 mg/mL.
Q4: I observed precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A4: Precipitation in aqueous solutions is a common issue with hydrophobic compounds. To minimize this, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to avoid both precipitation and solvent-induced cytotoxicity. It is also recommended to add the DMSO stock solution to the pre-warmed media and mix thoroughly immediately.
Q5: How can I assess the stability of this compound in my cell culture medium during my experiment?
A5: To determine the stability of this compound in your specific experimental setup, you can perform a time-course experiment. Incubate the compound in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO₂). At different time points, collect aliquots and analyze the concentration of the intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC). This will help you understand the degradation kinetics in your specific setup.[1][2][3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Inconsistent Inhibitor Activity in Cell-Based Assays
If you are observing variable results in your cell-based assays (e.g., proliferation, apoptosis), consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inhibitor Instability/Precipitation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the media for any signs of precipitation after adding the inhibitor. If solubility remains an issue, consider further reducing the final DMSO concentration. |
| Cell Culture Variability | Maintain a consistent cell passage number for all experiments. Ensure uniform cell seeding density across all wells. Avoid using cells that are over-confluent or have been in culture for extended periods. |
| Inconsistent Treatment Conditions | Use a calibrated pipette for all liquid handling steps. Ensure a consistent incubation time with the inhibitor. |
| Biological Heterogeneity of Cells | Be aware that cell lines can exhibit heterogeneity. If possible, use a clonal cell line or periodically re-characterize your cell line to ensure consistency. |
Inconsistent Western Blot Results for Downstream Signaling
Variability in Western blot results for phosphorylated proteins like p-EGFR, p-ErbB2, p-Akt, or p-ERK is a common challenge.
| Potential Cause | Recommended Solution |
| Ineffective Inhibition | Confirm the activity of your this compound stock. Ensure the treatment concentration and duration are sufficient to inhibit the target kinases. |
| Sample Preparation Issues | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. Ensure consistent protein quantification and loading across all lanes. |
| Antibody Issues | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. |
| Inefficient Protein Transfer | Optimize the transfer conditions (e.g., time, voltage) for your specific proteins of interest, especially for large proteins like EGFR and ErbB2. |
Data Presentation
Storage Conditions Summary
| Form | Storage Temperature | Expected Stability | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a desiccated environment. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 40 mg/mL (59.61 mM) |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of EGFR/ErbB2 Signaling
This protocol outlines a method to assess the effect of this compound on the phosphorylation of EGFR, ErbB2, and downstream targets like Akt and ERK.
1. Cell Culture and Treatment:
-
Plate cells (e.g., BT-474, SK-BR-3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours by replacing the growth medium with a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 2 hours.
-
Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF) for 15-30 minutes, if required by the experimental design.
2. Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
4. SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ErbB2, anti-total ErbB2, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.[5][6][7][8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6][7][8]
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
References
Dealing with precipitation of GW583340 dihydrochloride in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the precipitation of GW583340 dihydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases. By inhibiting these receptors, it blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival, making it a valuable tool for cancer research. The inhibition of both EGFR and ErbB2 can produce a synergistic effect on cancer cell proliferation and migration.
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary reason is the significant difference in polarity between the solvent used for the stock solution (typically DMSO) and the cell culture medium. While highly soluble in DMSO, the compound's low aqueous solubility can cause it to crash out of solution when diluted into the medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mM with gentle warming.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How does serum in the cell culture medium affect the solubility of this compound?
Serum proteins, such as albumin, can sometimes help to solubilize hydrophobic compounds by binding to them.[1] Therefore, you might observe a higher solubility of this compound in media supplemented with Fetal Bovine Serum (FBS) compared to serum-free media. However, this effect can be compound-specific and should be experimentally verified.
Troubleshooting Guide: Precipitation of this compound
Issue: I observed a cloudy precipitate in my cell culture medium after adding the this compound stock solution.
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Step 1: Optimize Stock Solution Preparation and Dilution
-
Ensure Complete Dissolution of Stock: Before diluting into your medium, ensure that your this compound is fully dissolved in DMSO. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of your cell culture medium, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of complete medium (containing serum, if applicable). Then, add this intermediate dilution to the final volume of medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Increase Mixing During Dilution: Add the stock solution dropwise to the medium while gently vortexing or swirling. This rapid dispersion prevents the formation of localized high concentrations of the compound that are prone to precipitation.
Step 2: Adjust Experimental Conditions
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility. However, avoid prolonged heating, which can degrade sensitive media components.
-
Lower the Final Concentration: The simplest solution may be to lower the final working concentration of this compound in your experiment. It is crucial to determine the maximum soluble concentration in your specific cell culture system.
Step 3: Determine the Maximum Soluble Concentration
It is highly recommended to experimentally determine the solubility of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without your standard serum concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 671.03 g/mol | |
| Solubility in DMSO | up to 100 mM (67.1 mg/mL) with gentle warming | |
| IC50 for EGFR | 0.01 µM | |
| IC50 for ErbB2 | 0.014 µM |
User-Determined Solubility in Cell Culture Media
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) | Observations (e.g., Clear, Precipitate) |
| e.g., DMEM | e.g., 10% | ||
| e.g., RPMI-1640 | e.g., 10% | ||
| e.g., DMEM | e.g., 0% | ||
| e.g., RPMI-1640 | e.g., 0% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.671 mg of the compound (assuming a molecular weight of 671.03 g/mol ).
-
Add DMSO: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the powder.
-
Dissolve the Compound: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath and sonicate for a few minutes until the compound is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound stock solution in your cell culture medium (with and without serum, as required). For example, you can prepare final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration constant and below 0.5% across all dilutions.
-
Incubate: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 2, 24, 48 hours).
-
Visual Inspection: At different time points, carefully inspect each dilution for any signs of precipitation. This can be done by naked eye (looking for cloudiness or visible particles) and more sensitively by observing a small aliquot under a microscope.
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Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working concentration for your specific experimental conditions.
Visualizations
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: GW583340 Dihydrochloride Treatment Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing GW583340 dihydrochloride in cancer research. This compound is a potent, orally available dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Erb-B2 Receptor Tyrosine Kinase 2 (ErbB2/HER2).[1][2] This document offers troubleshooting guidance and frequently asked questions to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions as a tyrosine kinase inhibitor (TKI) that targets both EGFR and ErbB2.[1][2] These receptors are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[3] In many cancer types, these pathways are dysregulated, leading to uncontrolled cell division. By inhibiting the tyrosine kinase activity of EGFR and ErbB2, GW583340 blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby impeding cancer cell proliferation and survival.
Q2: In which cancer types has this compound shown potential?
A2: this compound has demonstrated anti-cancer activity in cell lines derived from various cancers, particularly those that overexpress EGFR and/or ErbB2. This includes certain types of breast cancer and head and neck cancers.[1][4] It has also been shown to be effective in reversing multidrug resistance mediated by ABCG2 and ABCB1 transporters.[1][2]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cancer cell line and the specific experimental endpoint. Based on available data, a good starting point for in vitro assays is in the low micromolar range. For instance, IC50 values for EGFR and ErbB2 tyrosine kinase inhibition are reported to be 0.01 µM and 0.014 µM, respectively.[1] It is recommended to perform a dose-response curve (e.g., from 0.01 µM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of cell growth | Cell line does not overexpress EGFR or ErbB2. | Confirm the expression levels of EGFR and ErbB2 in your cell line using Western blot or other methods. Select cell lines with known high expression for initial experiments. |
| Compound inactivity. | Verify the integrity and purity of your this compound. If possible, test its activity in a well-characterized sensitive cell line as a positive control. | |
| Insufficient drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. | |
| Drug precipitation in culture medium | Poor aqueous solubility of the compound. | Ensure the final DMSO concentration is as low as possible. Prepare fresh dilutions from the stock solution for each experiment. Gentle warming and vortexing of the final dilution may help. If precipitation persists, consider using a different formulation approach, though this may require extensive validation. |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate drug concentration. | Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment to avoid inaccuracies from repeated freeze-thaw cycles of working solutions. | |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. | |
| Unexpected off-target effects | High drug concentration. | Use the lowest effective concentration determined from your dose-response studies to minimize the risk of off-target effects. |
| Compound is not specific at higher concentrations. | Review literature for known off-target effects of dual EGFR/ErbB2 inhibitors. If necessary, use additional control experiments, such as testing the compound on cell lines lacking the target receptors. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC50 (EGFR) | - | - | 0.01 µM | [1] |
| IC50 (ErbB2) | - | - | 0.014 µM | [1] |
| Effect on Drug Resistance | ABCG2-482-R2, ABCG2-482-T7 | - | Decreases IC50 of Mitoxantrone at 5 µM | [1] |
| Effect on Colony Formation | SCCF1, CatMC | - | Reduction observed at 0-10 µM | [1] |
| Apoptosis Induction | SUM149, SUM190 | Inflammatory Breast Cancer | Increased ROS and apoptosis at 2.5 and 7.5 µM | [1] |
Note: This table is a summary of available data. Researchers should determine the optimal parameters for their specific experimental setup.
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. A typical concentration range to test is 0.01, 0.1, 1, 5, and 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final drug concentrations.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of EGFR/ErbB2 Signaling
Objective: To assess the effect of this compound on the phosphorylation of EGFR, ErbB2, and downstream signaling proteins like AKT and ERK.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate ligand, such as Epidermal Growth Factor (EGF) at 100 ng/mL, for 15-30 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ErbB2, total ErbB2, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of resistance to therapies targeting the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GW583340 Dihydrochloride and Lapatinib in Preclinical Oncology Models
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in the development of targeted cancer therapies. This guide provides an objective comparison of the preclinical efficacy of two dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), GW583340 dihydrochloride and lapatinib (Tykerb®, GW572016). By examining their performance in key in vitro and in vivo assays, this document aims to provide the necessary data to inform decisions in drug discovery and development.
Both GW583340 and lapatinib are small molecule inhibitors that target the ATP-binding site of the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2). Overexpression or mutation of these receptors is a hallmark of several cancers, particularly breast and lung cancer, leading to uncontrolled cell proliferation and survival. By inhibiting these key drivers of oncogenesis, both compounds have shown promise in preclinical models. This guide will delve into the comparative efficacy of these two molecules, presenting available quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the available preclinical data for this compound and lapatinib. While direct head-to-head comparative studies are limited, the data has been collated from various sources to provide a comparative overview of their potency.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | EGFR | 10 |
| HER2 (ErbB2) | 14 | |
| Lapatinib (GW572016) | EGFR | 10.8[1] |
| HER2 (ErbB2) | 9.2[1] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Lower values indicate greater potency.
Table 2: In Vitro Cell Proliferation Inhibition
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HN5 | Head and Neck | 0.11 |
| N87 | Gastric | 0.11 | |
| BT474 | Breast | 0.11 | |
| Lapatinib (GW572016) | BT474 | Breast | 0.025[2] |
| SK-BR-3 | Breast | 5.621 ± 0.540[3] | |
| MDA-MB-453 | Breast | 3.078 ± 0.362[3] | |
| MDA-MB-231 | Triple-Negative Breast | 7.46 ± 0.102[3] |
IC50 values represent the concentration of the drug that inhibits cell proliferation by 50%. Lower values indicate greater potency. Note that experimental conditions can influence these values.
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |
| This compound | Murine xenograft | Not specified | Not specified | ~80% |
| Lapatinib (GW572016) | HN5 | Head and Neck | 30-100 mg/kg | Dose-responsive inhibition[4] |
| BT474 | Breast | 100 mg/kg, BID | Significant reduction in tumor volume[5] | |
| SUM149 | Basal-like Breast | 100 mg/kg, BID | Synergistic with radiation[6] | |
| MDA-MB-468 | Triple-Negative Breast | 100 mg/kg, 3x/week | Decreased tumor size[7] |
Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to a control group.
Mechanism of Action: Targeting the EGFR/HER2 Signaling Pathways
Both GW583340 and lapatinib exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This blockade disrupts downstream signaling cascades that are crucial for tumor cell growth, proliferation, and survival. The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.
EGFR/HER2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the efficacy of GW583340 and lapatinib.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR and HER2 kinases.
Workflow for an in vitro kinase inhibition assay.
Protocol Details:
-
Reaction Setup: Reactions are typically performed in a 96-well plate. Each well contains the reaction buffer, the purified intracellular domain of either EGFR or HER2, and the test compound at various concentrations.
-
Initiation: The reaction is started by the addition of a mixture containing ATP (often radiolabeled, e.g., [γ-33P]ATP) and a peptide substrate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 23°C) for a specific duration (e.g., 10 minutes) to allow for the kinase to phosphorylate the substrate.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured and quantified. For radiolabeled assays, this involves transferring the reaction mixture to a filter plate, washing away unincorporated ATP, and measuring the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Data Analysis: The amount of phosphorylation is measured for each inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines.
References
- 1. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 6. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Dual-Inhibitor Activity of GW583340 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of GW583340 dihydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2). Through a detailed comparison with other prominent EGFR/ErbB2 inhibitors, this document aims to objectively evaluate the preclinical efficacy of GW583340, supported by experimental data and detailed methodologies.
Executive Summary
This compound distinguishes itself as a highly potent, orally active, dual tyrosine kinase inhibitor targeting two key drivers of tumorigenesis, EGFR and ErbB2. This dual-action mechanism offers a promising strategy to overcome resistance mechanisms associated with single-target therapies. This guide presents a comparative analysis of GW583340 against other well-established inhibitors such as Lapatinib, Afatinib, Neratinib, and Tucatinib, providing researchers with the necessary data to make informed decisions in their drug discovery and development endeavors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of GW583340 and its alternatives against EGFR and ErbB2 kinases. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as assay type and cell lines used.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Inhibitor | EGFR (HER1) IC50 (nM) | ErbB2 (HER2) IC50 (nM) | Selectivity | Reference |
| This compound | 10 | 14 | Dual | [1] |
| Lapatinib | 10.8 | 9.2 | Dual | [2] |
| Afatinib | 0.5 (wt), 0.4 (L858R) | 14 | Dual | [3] |
| Neratinib | 92 | 59 | Dual | [4][5] |
| Tucatinib | >10,000 | 7 | ErbB2 Selective | [6] |
Table 2: Cell-Based Proliferation Inhibition (IC50, nM)
| Inhibitor | Cell Line | EGFR/ErbB2 Status | IC50 (nM) | Reference |
| Lapatinib | BT-474 | ErbB2 overexpressing | 100 | [7] |
| Lapatinib | A431 | EGFR overexpressing | 160 | [7] |
| Afatinib | NCI-H1975 | EGFR L858R/T790M | 10 | [3] |
| Neratinib | SK-Br-3 | HER2 overexpressing | 2-3 | |
| Neratinib | A431 | EGFR overexpressing | 81 | |
| Tucatinib | BT-474 | HER2 amplified | 33 | [6] |
| Tucatinib | A431 | EGFR overexpressing | 16,471 | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GW583340 Dihydrochloride and Erlotinib for Researchers
A comprehensive analysis of two prominent EGFR- and ErbB2-targeted tyrosine kinase inhibitors, detailing their mechanisms, biochemical and cellular activities, and relevant experimental protocols for preclinical research.
This guide provides a detailed comparative analysis of GW583340 dihydrochloride and erlotinib, two small molecule inhibitors targeting the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Erlotinib is a well-established, clinically approved drug for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, primarily targeting EGFR.[1][2] this compound is a potent dual inhibitor of both EGFR and ErbB2 (also known as HER2). While extensive clinical data for GW583340 is not publicly available, this comparison leverages available preclinical data to offer researchers a thorough understanding of their respective profiles.
Mechanism of Action and Target Specificity
Both GW583340 and erlotinib function as ATP-competitive tyrosine kinase inhibitors. They bind to the intracellular kinase domain of their target receptors, preventing ATP binding and subsequent autophosphorylation, which in turn blocks the downstream signaling pathways responsible for cell proliferation, survival, and metastasis.
Erlotinib is a highly selective and reversible inhibitor of EGFR (ErbB1) tyrosine kinase.[3] It has shown greater potency against EGFR-activating mutations, such as exon 19 deletions and the L858R point mutation in exon 21, which are common in a subset of NSCLC patients.[4]
This compound is characterized as a potent, dual inhibitor of both EGFR and ErbB2. This dual-targeting mechanism may offer a broader spectrum of activity, particularly in cancers where both EGFR and ErbB2 are overexpressed or co-activated.
Biochemical and Cellular Activity: A Comparative Table
The following tables summarize the available quantitative data for GW583340 and erlotinib, providing a basis for their comparative assessment. It is important to note that direct head-to-head preclinical studies are limited in publicly available literature.
Table 1: Biochemical Activity (IC50 Values)
| Compound | Target | IC50 (nM) | Notes |
| This compound | EGFR | 10 | Potent dual inhibitor. |
| ErbB2 | 14 | ||
| Erlotinib | EGFR (Wild-Type) | 2 | Highly potent against EGFR. |
| EGFR (L858R Mutant) | ~20 | Increased sensitivity in this mutant. | |
| EGFR (Exon 19 Deletion) | <20 | Hypersensitivity in this mutant. | |
| EGFR (T790M Mutant) | >1000 | Resistance mutation. | |
| ErbB2 | - | Not a primary target. |
Table 2: Cellular Activity (IC50 Values in Cancer Cell Lines)
| Compound | Cell Line | Cancer Type | EGFR/ErbB2 Status | IC50 (µM) |
| Erlotinib | A549 | NSCLC | EGFR Wild-Type | >10 |
| HCC827 | NSCLC | EGFR Exon 19 Deletion | 0.002 | |
| NCI-H1975 | NSCLC | EGFR L858R/T790M | >10 | |
| BxPC-3 | Pancreatic | EGFR Wild-Type | 1.26 |
Signaling Pathways
The signaling cascades initiated by EGFR and ErbB2 are critical drivers of tumorigenesis. Both GW583340 and erlotinib aim to inhibit these pathways at their origin.
Caption: EGFR/ErbB2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation of tyrosine kinase inhibitors. Below are representative methodologies for key assays.
In Vitro EGFR/ErbB2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Objective: To determine the IC50 value of GW583340 and erlotinib against recombinant EGFR and ErbB2 kinases.
Materials:
-
Recombinant human EGFR and ErbB2 kinase domains
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds (GW583340, erlotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot against the compound concentration to determine the IC50 value.
Caption: General workflow for an in vitro kinase assay.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Objective: To determine the IC50 values of GW583340 and erlotinib in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCC827, SK-BR-3)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
Objective: To assess the in vivo anti-tumor activity of GW583340 and erlotinib.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., NCI-H1975)
-
Matrigel
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, GW583340, erlotinib).
-
Administer the compounds daily via a suitable route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
Erlotinib is a well-characterized and clinically validated EGFR inhibitor with proven efficacy in specific patient populations. Its activity is particularly pronounced in tumors harboring activating EGFR mutations. GW583340, as a dual EGFR/ErbB2 inhibitor, presents a potentially broader mechanism of action that could be advantageous in cancers driven by both receptors or in overcoming certain resistance mechanisms. However, the lack of extensive, publicly available preclinical and clinical data for GW583340 makes a direct, definitive comparison challenging.
For researchers, the choice between these inhibitors will depend on the specific research question and the cancer model being investigated. For studies focused on EGFR-mutant cancers, erlotinib serves as a well-established benchmark. For exploratory studies in cancers with known ErbB2 involvement or in the context of resistance to EGFR-specific inhibitors, GW583340 may represent a valuable research tool. The experimental protocols provided herein offer a standardized framework for the rigorous evaluation of these and other tyrosine kinase inhibitors.
References
Evaluating the Selectivity of GW583340 Dihydrochloride for EGFR and ErbB2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of GW583340 dihydrochloride for the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (ErbB2), also known as HER2. The performance of GW583340 is compared with other well-characterized EGFR and ErbB2 inhibitors, supported by experimental data and detailed protocols.
Introduction to EGFR and ErbB2 Inhibition
The epidermal growth factor receptor (EGFR) and ErbB2 are members of the ErbB family of receptor tyrosine kinases.[1] Their signaling pathways play a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR and ErbB2 signaling is a hallmark of various cancers, making them critical targets for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR and ErbB2 have become a cornerstone of treatment for several malignancies. This guide focuses on GW583340, a potent dual inhibitor of both EGFR and ErbB2, and evaluates its selectivity in comparison to other commercially available inhibitors.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a drug against a specific target. The table below summarizes the reported IC50 values for GW583340 and a selection of other EGFR/ErbB2 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions can vary.
| Inhibitor | EGFR IC50 (nM) | ErbB2 (HER2) IC50 (nM) | Reference(s) |
| This compound | Data not available | Data not available | [2] |
| AEE788 | 2 | 6 | [3][4][5][6][7] |
| Afatinib | 0.5 | 14 | [8] |
| Lapatinib | 3 - 10.8 | 9.2 - 13 | [1][2][9] |
| Neratinib | 92 | 59 | [10] |
Signaling Pathway and Experimental Workflow
To understand the context of inhibitor evaluation, it is essential to visualize the targeted signaling pathway and the experimental workflow for determining inhibitor potency.
Caption: Simplified EGFR and ErbB2 signaling pathway and the point of inhibition by TKIs.
Caption: General experimental workflow for determining IC50 values in an in vitro kinase assay.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the IC50 values of inhibitors against EGFR and ErbB2. This protocol is based on commonly used methods such as the ADP-Glo™ Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., GW583340) against EGFR and ErbB2 kinases.
Materials:
-
Enzymes: Recombinant human EGFR and ErbB2 (purified intracellular kinase domains).
-
Substrate: A suitable peptide substrate for EGFR/ErbB2 (e.g., Poly(Glu,Tyr) 4:1).
-
ATP: Adenosine 5'-triphosphate.
-
Test Compound: this compound and other inhibitors for comparison.
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Plates: White, opaque 384-well plates.
-
Instrumentation: Luminometer or a multi-mode plate reader.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations. A 10-point, 3-fold serial dilution is common.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the EGFR or ErbB2 enzyme to each well, except for the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average background signal (from the no-enzyme control) from all other measurements.
-
Normalize the data, setting the vehicle control as 0% inhibition and a control with a high concentration of a known potent inhibitor as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW 583340 | Dual inhibitor of EGFR/ErbB2 tyrosine kinase | TargetMol [targetmol.com]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 5. IN-VITRO KINASE ASSAY [whitelabs.org]
- 6. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to GW583340 Dihydrochloride and Afatinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of the ErbB family of receptor tyrosine kinases have emerged as a cornerstone for treating various malignancies. This guide provides an objective, data-driven in vivo comparison of two such inhibitors: GW583340 dihydrochloride and afatinib. While both compounds target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), their distinct pharmacological profiles warrant a detailed examination for preclinical and clinical research considerations.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent, orally active, dual inhibitor of EGFR and HER2 (ErbB2) tyrosine kinases. It is a structural analogue of lapatinib and functions as a reversible ATP-competitive inhibitor, binding to the intracellular kinase domain of these receptors. This action blocks the phosphorylation cascade, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.
Afatinib , on the other hand, is an irreversible pan-ErbB family blocker. It covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to an irreversible inhibition of their kinase activity. This covalent binding provides a sustained and potent blockade of signaling from all possible homo- and heterodimers formed by the ErbB family members, distinguishing it from reversible inhibitors.[1]
Signaling Pathway Overview
The following diagram illustrates the signaling pathways targeted by GW583340 and afatinib. Both inhibitors aim to block the activation of key downstream pathways like the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for tumor cell growth, proliferation, and survival.
Figure 1: EGFR/HER2 Signaling Pathway Inhibition.
In Vivo Efficacy: Comparative Data
Table 1: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Afatinib | NSCLC (PC-9) Brain Metastasis | Nude | 15 mg/kg, oral, daily | 14 days | 90.2% TGI | [2] |
| NSCLC (PC-9) Brain Metastasis | Nude | 30 mg/kg, oral, daily | 14 days | 105% TGI (Tumor Regression) | [2] | |
| NSCLC (H358, EGFR wt) | Nude | 20 mg/kg, oral, daily | 21 days | >80% TGI | [3] | |
| HER2-amplified NSCLC (H2170) | Nude | 20 mg/kg, oral, 6 days/week | Not specified | Significant tumor growth inhibition | [4] | |
| HER2-mutant NSCLC (H1781) | Nude | 20 mg/kg, oral, 6 days/week | Not specified | Significant tumor growth inhibition | [4] | |
| Esophageal Squamous Cell Carcinoma (KYSE450) | Nude | 15 mg/kg, oral, daily | 21 days | Significant tumor growth inhibition | [5] | |
| Lapatinib (Analogue for GW583340) | HER2+ Breast Cancer (SUM225) | Nude | 100 mg/kg, oral, twice daily | Not specified | Strong tumor growth inhibition | [6] |
| EGFR+ Breast Cancer (SUM149) | Nude | 100 mg/kg, oral, twice daily | Not specified | Radiosensitization, modest single-agent activity | [6] | |
| Pancreatic Cancer (various) | Nude | Not specified | 6 weeks | 42.3-72.7% reduction in tumor volume | [7] | |
| HER2+ Breast Cancer Brain Metastasis (231-BR-HER2) | Nude | 30-100 mg/kg, oral | Not specified | 50-53% reduction in large metastases | [8][9] |
Pharmacokinetic Profiles: A Glimpse into In Vivo Behavior
Understanding the pharmacokinetic properties of these inhibitors is crucial for designing and interpreting in vivo experiments.
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | This compound | Afatinib | Reference |
| Bioavailability | Data not available. As an analogue of lapatinib, oral bioavailability may be a consideration. | Variable in preclinical species (11-45% in rats and minipigs).[10] | [10] |
| Tmax (mice) | Data not available. | 1 hour (at 30 mg/kg) | [2] |
| Cmax (mice) | Data not available. | 417.1 ± 119.9 nmol/L (at 30 mg/kg) | [2] |
| Half-life (T½) (mice) | Data not available. | Plasma: 5.0 hours; CSF: 3.7 hours | [2] |
| Plasma Protein Binding | Data not available. | >92% in mice. | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo studies. Below are representative protocols for conducting xenograft studies with EGFR/HER2 inhibitors.
General Xenograft Model Workflow
The following diagram outlines a typical workflow for an in vivo xenograft study.
Figure 2: Standard In Vivo Xenograft Workflow.
Detailed Protocol for a Subcutaneous Xenograft Study
1. Cell Culture and Animal Models:
- Human cancer cell lines (e.g., NCI-H1975 for NSCLC with T790M mutation, BT-474 for HER2+ breast cancer) are cultured under standard conditions.
- Female athymic nude mice (4-6 weeks old) are used for tumor implantation.
2. Tumor Implantation:
- A suspension of 5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
4. Drug Preparation and Administration:
- This compound: Can be formulated as a suspension in a vehicle such as 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in water.
- Afatinib: Can be dissolved in a suitable vehicle for oral administration.
- Drugs are administered once or twice daily via oral gavage at the desired doses (e.g., 15-100 mg/kg). The control group receives the vehicle only.
5. Efficacy and Toxicity Assessment:
- Tumor volumes and body weights are measured twice weekly.
- Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Animals are monitored for any signs of toxicity.
6. Pharmacokinetic and Pharmacodynamic Analysis:
- For pharmacokinetic studies, blood samples are collected at various time points after drug administration. Plasma concentrations of the drug are determined by LC-MS/MS.
- For pharmacodynamic studies, tumors are harvested at the end of the study. The levels of phosphorylated EGFR, HER2, and downstream signaling proteins (e.g., p-Akt, p-ERK) are assessed by Western blotting or immunohistochemistry.
Conclusion and Future Directions
Both GW583340 and afatinib are potent inhibitors of the EGFR/HER2 signaling axis. Afatinib, as an irreversible pan-ErbB inhibitor, has demonstrated significant in vivo efficacy across a range of tumor models, including those with acquired resistance to first-generation EGFR inhibitors.[1] While direct in vivo efficacy data for GW583340 is limited, its structural similarity to lapatinib suggests potential for in vivo activity, particularly in HER2-overexpressing and co-activated EGFR/HER2 tumors.[11]
For researchers, the choice between these two inhibitors for in vivo studies will depend on the specific research question. Afatinib provides a model for potent and sustained inhibition of the ErbB family, while GW583340 (or its analogue lapatinib) can be used to investigate the effects of reversible dual EGFR/HER2 inhibition. Future head-to-head in vivo studies are warranted to directly compare the efficacy, safety, and resistance profiles of these two compounds. Such studies will be invaluable for guiding the development of next-generation targeted therapies.
References
- 1. Afatinib treatment in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib induces apoptosis in NSCLC without EGFR mutation through Elk-1-mediated suppression of CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evidence that a combination of lapatinib plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of lapatinib on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Lapatinib on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GW583340 Dihydrochloride: A Safety and Operations Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of GW583340 dihydrochloride, a tyrosine kinase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact. All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+352: IF ON SKIN: Wash with soap and water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+351+338: IF IN EYES: Rinse continuously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P304+340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of all waste streams contaminated with this compound.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all materials that have come into contact with this compound from non-hazardous laboratory waste.
-
This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, vials, gloves, weighing papers, and bench paper.
-
2. Containment of Waste:
-
Solid Waste:
-
Place all contaminated solid materials into a designated, robust, and sealable hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and must list "this compound" as a constituent.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container is compatible with the solvents used.
-
Keep the container securely closed when not in use.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
3. Labeling and Storage:
-
All hazardous waste containers must be accurately and clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An indication of the other container contents (e.g., "Aqueous solution," "Methanol," "Contaminated labware").
-
The date when waste was first added to the container.
-
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from drains and incompatible chemicals.
4. Arranging for Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [2] This substance must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for waste manifest documentation and handover procedures.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous solid waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling GW583340 Dihydrochloride
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling GW583340 dihydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be fully aware of its potential risks before handling.
GHS/CLP Classification: [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictogram:
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure risk.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Protects eyes from dust particles and splashes, preventing serious irritation.[1] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Avoids inhalation of the compound, which can cause respiratory irritation.[1] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Operational Plan:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound thoroughly before starting any work.[1]
-
Ensure a calibrated analytical balance and appropriate weighing papers or containers are available.
-
Prepare all necessary solvents and solutions in a fume hood.
-
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Use appropriate tools (e.g., spatulas) to handle the compound. Avoid generating dust.
-
Close the container tightly immediately after use.
-
-
Dissolving:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste material (solid compound, contaminated consumables) in a designated, properly labeled hazardous waste container.
-
-
Disposal:
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: General workflow for handling this compound.
Caption: Emergency response plan for exposure incidents.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
